Glycine (2,2-D2; 15N) chemical properties and isotopic purity
Advanced Characterization and Utilization in Structural Biology Executive Summary This technical guide details the physicochemical properties, quality control methodologies, and experimental applications of Glycine (2,2-...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Characterization and Utilization in Structural Biology
Executive Summary
This technical guide details the physicochemical properties, quality control methodologies, and experimental applications of Glycine (2,2-D2; 15N). As a dual-labeled isotopologue, this reagent is critical for reducing dipolar relaxation pathways in high-molecular-weight protein NMR and serving as a precise mass tracer in metabolic flux analysis. This document provides researchers with self-validating protocols for isotopic purity verification and best practices for handling to prevent deuterium back-exchange.
Physicochemical Specifications
The integration of Nitrogen-15 and Deuterium at the alpha-carbon position alters the fundamental physical parameters of glycine. These shifts are essential for calculating precise concentrations in stock solutions and interpreting Mass Spectrometry (MS) data.
Table 1: Comparative Physicochemical Data
Parameter
Natural Glycine (N, H)
Glycine (2,2-D2; N)
Molecular Formula
Molecular Weight
75.07 g/mol
78.07 g/mol (+3.00 Da)
Isotopic Enrichment
Natural Abundance
98 atom % D; 98 atom % N
Alpha-Proton Chemical Shift
3.55 ppm (approx)
Silent in H-NMR (Residual signal < 2%)
Solubility (H2O)
~250 mg/mL
~250 mg/mL (Negligible isotope effect)
pKa (Carboxyl)
2.34
~2.36 (Slight secondary isotope effect)
pKa (Amino)
9.60
~9.65 (Slight secondary isotope effect)
Technical Note: The amine (
) and carboxyl () protons are exchangeable. In solution, the effective formula becomes (MW ~81.09), as the labile protons exchange with the solvent. The "2,2-D2" designation strictly refers to the non-exchangeable alpha-carbon positions.
Isotopic Purity & Quality Control (The "Trust" Pillar)
Reliance on Certificate of Analysis (CoA) values alone is insufficient for critical NMR applications, where even 1-2% protonation at the alpha position can introduce unwanted relaxation artifacts. The following self-validating protocol ensures the reagent meets the
98% enrichment threshold.
QC Protocol: Proton NMR for Residual Alpha-Hydrogen Quantification
Objective: Quantify the residual
H signal at the glycine alpha-carbon position relative to an internal standard.
Materials:
Glycine (2,2-D2; 15N) sample (approx. 10 mg).
(99.9% D) with 0.05% TSP (Trimethylsilylpropanoic acid) as internal standard.
NMR Tube (5mm).
Methodology:
Dissolution: Dissolve 10 mg of the labeled glycine in 600 µL of
.
Equilibration: Allow the sample to sit for 15 minutes. This ensures the amine protons (
) fully exchange with , removing them from the H spectrum and leaving only the residual alpha-protons and the TSP signal.
Acquisition: Acquire a 1D
H spectrum (min. 64 scans) with a long relaxation delay () to account for differences in T1 relaxation.
Analysis:
Integrate the TSP signal (set to 9 protons).
Integrate the region at ~3.55 ppm (Glycine alpha-protons).
Calculation:
Pass Criteria: Residual H integral corresponds to < 2% of the total theoretical proton signal.
QC Workflow Diagram
Figure 1: Self-validating Quality Control workflow for isotopic purity verification using 1H-NMR.
Applications in Structural Biology (The "Expertise" Pillar)
The primary utility of Glycine (2,2-D2; 15N) lies in Triple Resonance NMR experiments for protein backbone assignment.
Mechanism of Action: Dipolar Decoupling
In large proteins (>25 kDa), the transverse relaxation time (
) decreases, causing line broadening. The dominant relaxation mechanism for the Carbon-13 alpha () is the dipolar interaction with its attached protons ().
The Problem: Glycine has two alpha-protons, doubling the efficiency of this relaxation pathway and often causing glycine residues to disappear from spectra in large systems.
The Solution: Deuterium has a gyromagnetic ratio (
) approximately 6.5 times lower than Hydrogen. Replacing H with D reduces the dipolar interaction strength by factor of (). This significantly sharpens the linewidths.
Experimental Workflow: Backbone Assignment
In a standard
experiment, magnetization is transferred from the Amide Proton () to Nitrogen (), then to the Carbonyl (), and finally to the Alpha Carbon (). The use of 15N/D2-Glycine enhances the sensitivity of the final detection.
Figure 2: Magnetization transfer pathway in HN(CO)CA experiments. The D2 node illustrates the suppression of dipolar relaxation at the CA site.
Handling, Stability, and Metabolic Scrambling
Alpha-Proton Exchange Risks
While the C-D bond is generally stable, the alpha-protons of glycine are slightly acidic (pKa ~29) but can undergo exchange in basic conditions or through enzymatic catalysis.
Chemical Stability: At physiological pH (7.4), spontaneous H/D exchange at the alpha position is negligible over standard experimental timeframes (weeks). However, at pH > 10, base-catalyzed enolization can lead to back-exchange (replacement of D with H from water).
Metabolic Stability (In Vivo/Cell-Free): If used in cell-free protein synthesis (CFPS) or E. coli expression, Glycine is a substrate for Serine Hydroxymethyltransferase (SHMT) . This enzyme reversibly converts Glycine to Serine. During this process, the alpha-proton (or deuteron) is removed.
Consequence: If 2,2-D2 Glycine is used in a media where SHMT is active, the label may scramble, and the resulting Serine (and reconverted Glycine) may lose the Deuterium label.
Storage Protocol
Temperature: Store neat powder at Room Temperature (desiccated).
Solution Storage: If dissolved, store at -20°C. Avoid repeated freeze-thaw cycles which can promote moisture uptake and potential hydrolysis risks if contaminants are present.
pH Control: When preparing buffers, ensure pH < 8.0 to minimize base-catalyzed exchange risks.
Cambridge Isotope Laboratories. Stable Isotopes for Biomolecular NMR. Technical Guide.
Kay, L. E. (2005). NMR studies of protein structure and dynamics.[1][2][3][4][5][6][7][8] Journal of Magnetic Resonance.[7] (Discusses the physics of deuteration and relaxation).
Wishart, D. S., et al. (1995). 1H, 13C and 15N chemical shift referencing in biomolecular NMR. Journal of Biomolecular NMR.
Snell, E. E. (1984). The mechanism of action of serine hydroxymethyltransferase. Advances in Enzymology. (Reference for metabolic scrambling mechanism).[6][7]
Technical Guide: Comparative Analysis of Glycine-13C vs. Glycine (2,2-D2; 15N) Tracers
Executive Summary In metabolic flux analysis (MFA) and pharmacokinetic studies, the choice between Glycine-13C (typically [1,2-13C2] or [1-13C]) and Glycine (2,2-D2; 15N) is not merely a matter of mass shift availability...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In metabolic flux analysis (MFA) and pharmacokinetic studies, the choice between Glycine-13C (typically [1,2-13C2] or [1-13C]) and Glycine (2,2-D2; 15N) is not merely a matter of mass shift availability. It represents a fundamental decision between tracking the carbon skeleton integrity versus tracking the nitrogen pool and alpha-hydrogen stability .
Glycine-13C is the gold standard for mapping central carbon metabolism, specifically the bifurcation between the Glycine Cleavage System (GCS) and Serine Hydroxymethyltransferase (SHMT).
Glycine (2,2-D2; 15N) acts as a "heavy" tracer (+3 Da) ideal for protein turnover studies due to its distinct mass separation from natural isotopes. However, its utility in metabolic flux is nuanced by the lability of the deuterium label during specific enzymatic steps (e.g., SHMT reversibility), which can be exploited to measure reaction directionality but confounds simple flux calculations.
Part 1: Chemical & Physical Properties
Understanding the isotopic architecture is the first step in experimental design.
Feature
Glycine [1,2-13C2] (Universal 13C)
Glycine (2,2-D2; 15N)
Label Position
Carbon-1 (Carboxyl) & Carbon-2 (Alpha)
Nitrogen (Amine) & 2 Hydrogens on C-Alpha
Mass Shift (+Da)
+2.006 Da
+3.013 Da
Primary Detection
LC-MS/MS, GC-MS, 13C-NMR
LC-MS/MS, 15N-NMR
Bond Stability
High. C-C bonds are non-exchangeable under physiological conditions.
Variable. C-D bonds are stable in solution but labile during specific enzymatic catalysis (SHMT).
Natural Background
Interferences from naturally occurring 13C (1.1%)
Minimal interference; +3 shift clears the M+1/M+2 natural envelope.
Part 2: Metabolic Fate & Tracing Logic
This section details the mechanistic divergence of these tracers. The critical distinction lies in how enzymes process the Carbon-Hydrogen bond versus the Carbon-Carbon bond.
The 13C Logic: Skeleton Tracking
When using [1,2-13C2] Glycine , the carbon backbone remains intact until decarboxylation.
SHMT Pathway: Glycine + Methylene-THF
Serine.[1] The [1,2-13C2] motif is incorporated whole into Serine, resulting in [1,2-13C2] Serine (M+2).
GCS Pathway: Glycine is cleaved.[1][2] C1 is released as
(breath/media), and C2 is transferred to the Folate pool (Methylene-THF), eventually labeling purines or recycling back into Serine (as the side chain C3).
The D2/15N Logic: The "Leaky" Tracer
Glycine (2,2-D2; 15N) presents a unique scenario.
Nitrogen Fate: The
is a robust marker for the amino acid pool and protein synthesis. It tracks transamination but is lost if the glycine is deaminated.
Deuterium Fate (The Critical Insight): The alpha-hydrogens of glycine are chemically equivalent but enzymatically distinct .
SHMT Activity: The conversion of Glycine to Serine involves the removal of one alpha-proton to form the bond with the one-carbon unit. If you use (2,2-D2) Glycine, you inevitably lose one Deuterium atom to the solvent. The resulting Serine will be (2-D1; 15N) – a mass shift of +2, not +3.
Reversibility: If the SHMT reaction is highly reversible (common in liver/kidney), the remaining Deuterium can also be exchanged with solvent protons, washing out the label completely from the free glycine pool over time.
Visualization: Tracer Fate in One-Carbon Metabolism
Caption: Comparative metabolic fate. Note that SHMT conversion causes a mass loss in the D2/15N tracer (loss of D), whereas the 13C tracer retains its full mass shift (M+2).
Part 3: Key Applications & Selection Guide
Metabolic Flux Analysis (MFA) in Oncology
Goal: Determine if a tumor relies on de novo serine synthesis or exogenous glycine uptake.
Reasoning: You must track the carbon flux into purines and glutathione. The stability of the C-C bond ensures that M+2 Serine comes directly from M+2 Glycine. D2 tracers are unsuitable here because the "washout" of deuterium underestimates the flux.
Protein Turnover & Proteomics
Goal: Measure the fractional synthesis rate (FSR) of collagen or muscle protein.
Mass Separation: The +3 Da shift is distinct from the natural M+1/M+2 abundance of the peptide, improving signal-to-noise ratio in high-resolution MS.
Recycling Correction: By monitoring the ratio of M+3 (intact tracer) to M+2 or M+1 (recycled/exchanged) in the free pool, researchers can mathematically model the contribution of recycled amino acids versus the infused tracer.
Hyperpolarized NMR (DNP)[5]
Goal: Real-time metabolic imaging.
Choice:[1-13C] Glycine-2,2-d2 .
Reasoning: While not the standard "D2/15N" discussed above, deuteration of the alpha-carbon significantly extends the
relaxation time of the nucleus by suppressing dipolar relaxation channels. This allows the signal to persist longer for MRI imaging.
Part 4: Experimental Protocol (LC-MS/MS Flux)
Context: Measuring Glycine-to-Serine flux in adherent cancer cells using [1,2-13C2] Glycine.
Step 1: Tracer Media Preparation
Prepare Dialyzed FBS (dFBS) media (removes endogenous glycine/serine).
Add [1,2-13C2] Glycine to a final concentration of 0.4 mM (physiological).
Control: Run a parallel plate with unlabeled Glycine to establish natural abundance baselines.
Step 2: Cell Treatment
Seed cells at
cells/well in 6-well plates.
Wash cells 2x with PBS.
Add Tracer Media and incubate for steady-state (usually 24h) or kinetic timepoints (0, 2, 4, 8h).
Step 3: Metabolite Extraction (Cold-Quench)
Aspirate media rapidly.
Wash 1x with ice-cold Ammonium Acetate (150 mM) or Saline. Do not use PBS if analyzing phosphates via anionic MS.
Add 500 µL 80% Methanol / 20% Water (pre-chilled to -80°C).
Scrape cells and transfer to Eppendorf tubes.
Vortex vigorously (1 min) and centrifuge at 14,000 x g for 10 min at 4°C.
Transfer supernatant to a new glass vial. Dry under Nitrogen stream.
Step 4: Derivatization (Optional but Recommended for Amino Acids)
Method: Benzoyl chloride or Butyl chloroformate derivatization improves retention on C18 columns and sensitivity.
Protocol: Resuspend dried extract in 50 µL Carbonate buffer (pH 9). Add 25 µL 2% Benzoyl Chloride in ACN. Incubate 5 min. Quench with internal standard.
Step 5: LC-MS/MS Analysis
Column: C18 Reverse Phase (e.g., Waters HSS T3).
Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.
Target Transitions (Benzoyl-Glycine):
Unlabeled: 180 -> 105
[1,2-13C2]: 182 -> 105 (or 107 if ring is labeled, but here Gly is labeled so parent shifts).
Workflow Diagram
Caption: Standard workflow for metabolic flux analysis using stable isotope tracers.[5][6]
References
Metallo, C. M., et al. (2009).[3] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.[3] Link
Lamers, W. H., et al. (2014). Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine.[2] The American Journal of Clinical Nutrition. Link
Zhang, G., et al. (2018). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin.[7] ChemRxiv. Link
Hiller, K., & Metallo, C. M. (2013). Profiling metabolic networks to study cancer metabolism.[3][5] Current Opinion in Biotechnology. Link
Technical Guide: Applications of Glycine (2,2-D2; 15N) in Stable Isotope-Resolved Metabolomics (SIRM)
Executive Summary The interrogation of cellular metabolism has shifted from static snapshots to dynamic flux analysis. Among the arsenal of stable isotope tracers, Glycine (2,2-D2; 15N) represents a high-fidelity probe f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The interrogation of cellular metabolism has shifted from static snapshots to dynamic flux analysis. Among the arsenal of stable isotope tracers, Glycine (2,2-D2; 15N) represents a high-fidelity probe for decoupling nitrogen fate from carbon oxidation state. Unlike uniformly labeled Carbon-13 tracers, this dual-labeled isotopomer allows researchers to simultaneously track nitrogen assimilation (into purines, glutathione, and heme) and the redox-active one-carbon (1C) pool via the labile deuterium labels.
This guide details the mechanistic basis, experimental protocols, and data interpretation frameworks for deploying Glycine (2,2-D2; 15N) in SIRM, with a specific focus on oncology and mitochondrial dysfunction.
Part 1: The Mechanistic Advantage
The Dual-Tracing Logic
Standard tracers like [U-13C]-Glycine track the carbon backbone but fail to report on the oxidation state of the alpha-carbon or the fate of the amine group independent of the carbon skeleton. Glycine (2,2-D2; 15N) solves this by providing three distinct information channels:
N (Amine): Tracks nitrogen flux into the purine ring (N7), glutathione (C-terminal), and heme.
(Alpha-Carbon): Acts as a sensor for Serine Hydroxymethyltransferase (SHMT) activity versus Glycine Cleavage System (GCS) activity.
Direct Incorporation: Metabolites retaining the D2 label (M+3) indicate direct utilization (e.g., Glutathione synthesis).
Metabolic Exchange: The conversion of Glycine to Serine via SHMT is stereospecific, typically resulting in the retention of only one deuterium atom (M+2 product).
Oxidative Loss: Entry into the GCS strips the glycine of its carboxyl group (as CO2) and amine (as NH4+), transferring the alpha-carbon (and its deuteriums) to Tetrahydrofolate (THF).[1]
The One-Carbon Metabolism (1CM) Nexus
The primary utility of this tracer is dissecting the compartmentalization of 1CM.
By tracing the ratio of M+1, M+2, and M+3 isotopologues in downstream metabolites (Serine, Thymidine, Purines), researchers can infer the directionality of flux between the mitochondria and cytosol.
Part 2: Metabolic Fate Mapping
The following diagram illustrates the divergent pathways of Glycine (2,2-D2; 15N) and the resulting mass shifts.
Figure 1: Metabolic fate of Glycine (2,2-D2; 15N). Note the mass shift from M+3 to M+2 during the Glycine-to-Serine conversion due to stereospecific proton exchange.
Part 3: Experimental Protocol (SIRM Workflow)
This protocol is optimized for adherent cancer cell lines (e.g., A549, HeLa) but is adaptable for suspension cells.
Part 4: Data Interpretation & Mass Isotopomer Distribution
The complexity of dual labeling requires careful mass shift analysis. Below is the lookup table for expected mass shifts.
Table 1: Mass Shift Lookup for Glycine (2,2-D2; 15N) Tracing
Metabolite
Unlabeled Mass (M+0)
Observed Tracer Peak
Shift Explanation
Biological Inference
Glycine
75.0320
M+3 (78.04)
Retains 15N + 2D
Intact tracer uptake (Purity check).
Serine
105.0426
M+2 (107.05)
Retains 15N + 1D
Synthesized from Gly via SHMT. Stereospecific loss of one D.
Serine
105.0426
M+1 (106.04)
Retains 15N only
D lost to solvent exchange or multiple SHMT cycles.
GSH (Reduced)
307.0838
M+3 (310.09)
Retains 15N + 2D
Direct incorporation of Glycine into Glutathione.
AMP/GMP
Variable
M+3
Retains 15N + 2D
Glycine backbone incorporation into Purine ring.
dTMP
322.0594
M+1
1 D from Methylene-THF
Tracer processed by GCS; D transferred to Folate pool, then to Thymidine.
The "Serine M+2" Diagnostic
The presence of M+2 Serine is the hallmark of reverse SHMT activity .
If you observe M+0 Serine despite high M+3 Glycine intracellularly, it indicates that Serine synthesis is driven primarily by glycolysis (3-PG pathway), not glycine recycling.
Part 5: Case Study - Cancer Metabolism
Scenario: A researcher is testing a novel SHMT2 inhibitor in lung adenocarcinoma (A549) cells.
Experimental Setup:
Control: A549 + DMSO
Treatment: A549 + SHMT2 Inhibitor
Tracer: Glycine (2,2-D2; 15N) for 6 hours.
Workflow Diagram:
Figure 2: Workflow for validating SHMT2 inhibition using SIRM.
Results Analysis:
In Control: High levels of Serine M+2 are observed, indicating active conversion of Glycine to Serine (reverse SHMT flux).
In Treatment:
Glycine M+3: Remains high (uptake is unaffected).
Serine M+2: Drastically reduced.
References
Ducker, G. S., et al. (2016).[3] "Reversal of Cytosolic One-Carbon Flux Compensates for Mitochondrial Serine Hydroxymethyltransferase Deficiency." Cell Metabolism. Link
Jain, M., et al. (2012). "Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation." Science. Link
Zhang, W., et al. (2015). "Tracing the nitrogen metabolites of glycine using 15N-glycine and mass spectrometry." Rapid Communications in Mass Spectrometry. Link
Lane, A. N., & Fan, T. W. (2015). "Selection of stable isotope tracers for metabolic pathway analysis." Methods in Molecular Biology. Link
Maddocks, O. D. K., et al. (2017). "Serine Starvation Induces Stress and p53-Dependent Metabolic Remodeling in Cancer Cells." Nature. Link
Glycine (2,2-D2; 15N) is a stable isotopologue of the simplest amino acid, glycine. Characterized by the substitution of the two alpha-hydrogens with deuterium (
H) and the backbone nitrogen with Nitrogen-15 (N), this compound serves as a high-fidelity internal standard (IS) in quantitative mass spectrometry and a tracer in metabolic flux analysis. Its mass shift of +3 Da relative to unlabeled glycine (M+3) moves it sufficiently away from the naturally occurring isotopic envelope of endogenous glycine, ensuring precise quantification without interference.
This guide details the physicochemical specifications, validated experimental workflows, and handling protocols required to integrate Glycine (2,2-D2; 15N) into GLP-compliant research environments.
Chemical Identity & Specifications
The accurate identification of isotopically labeled reagents is critical for regulatory documentation. Below are the precise specifications for Glycine (2,2-D2; 15N).
2.1 Nomenclature and Identifiers
Parameter
Specification
Chemical Name
Glycine-2,2-d2, 15N
IUPAC Name
2-(N)amino-2,2-dideuterioacetic acid
Common Synonyms
Aminoacetic acid-15N, d2; [N, 2,2-D2]-Glycine
CAS Number (Labeled)
2732915-89-6
CAS Number (Unlabeled)
56-40-6
Molecular Formula
CHDNO
2.2 Molecular Weight Calculations
Unlike standard reagents, isotopologues require differentiation between Average Molecular Weight (for bulk handling) and Monoisotopic Mass (for Mass Spectrometry settings).
Mass Type
Value (Da)
Calculation Basis
Monoisotopic Mass
78.0416
C (12.000) x 2 + O (15.9949) x 2 + N (15.0001) + H (2.0141) x 2 + H (1.0078) x 3
Average Weight
78.07
Weighted average of all natural isotopes present in the labeled enriched sample.
Critical Note on Purity: High-grade reference standards typically guarantee
98 atom % D and 98 atom % N to minimize the contribution of M+2 or M+1 isotopomers which could interfere with quantification.
Structural Visualization
The following diagram illustrates the chemical structure, highlighting the specific sites of isotopic labeling.
Figure 1: Structural representation of Glycine (2,2-D2; 15N). The alpha-carbon (Cα) is bonded to two Deuterium atoms (Green), and the amino group contains Nitrogen-15 (Blue).
Technical Deep Dive: Isotopic Stability & Exchange
A common concern in using deuterated standards is the potential for "washout" or Hydrogen-Deuterium Exchange (HDX) during sample preparation.
Amine/Carboxyl Protons: The protons on the amine (
NH) and carboxyl () groups are labile . In aqueous solution, they rapidly exchange with solvent protons (). Therefore, the mass shift contribution from these positions is transient.
Alpha-Carbon Deuteriums (C-D): The two deuterium atoms at the C
position (2,2-D2) are non-labile under standard physiological and analytical conditions (pH 2–10).
Mechanism: The C-H (or C-D) bond at the alpha position requires enzymatic catalysis (e.g., by transaminases) or extreme pH to break.
Implication: The +2 Da mass shift from deuterium is stable throughout extraction and LC-MS analysis. The +1 Da shift from
The primary application of Glycine (2,2-D2; 15N) is as an Internal Standard (IS) for the absolute quantification of glycine in plasma or cell media. The following protocol ensures linearity and reproducibility.
5.1 Reagent Preparation
Stock Solution (10 mM): Dissolve 7.81 mg of Glycine (2,2-D2; 15N) in 10 mL of LC-MS grade water.
Storage: Aliquot into 100 µL vials and store at -20°C. Stable for 12 months.
Working IS Solution (10 µM): Dilute the stock 1:1000 in Acetonitrile:Water (80:20 v/v). Prepare fresh daily.
5.2 Sample Processing (Protein Precipitation)
This workflow minimizes matrix effects while ensuring complete equilibration of the IS with the endogenous analyte.
Figure 2: Workflow for quantitative analysis of Glycine using Glycine-15N,D2 as an internal standard.
5.3 Mass Spectrometry Parameters (MRM)
For a Triple Quadrupole (QqQ) system, monitor the following transitions. Note that the precursor ion is
.
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Notes
Glycine (Endogenous)
76.1
30.1
10
Loss of HCOOH
Glycine (2,2-D2; 15N)
79.1
33.1
10
Loss of HCOOH (maintains 15N and D2 on fragment)
Note: The product ion at m/z 33.1 corresponds to the iminium ion [
NH=CD]. This confirms that the label is retained in the fragment used for quantification.
Applications in Drug Development[3]
6.1 Metabolic Flux Analysis (MFA)
In oncology drug development, targeting the serine-glycine biosynthetic pathway is a therapeutic strategy.
Usage: Cells are cultured with
C-Serine. The conversion to Glycine is measured.[1][2][3][4]
Role of Glycine (2,2-D2; 15N): It acts as the absolute quantitation reference . Since it contains
N and D, it does not overlap with the biologically generated C-Glycine (M+1 or M+2), allowing simultaneous tracking of metabolic flux and total pool size.
6.2 Pharmacokinetics (PK)
Glycine conjugates (e.g., hippuric acid) are markers of liver function and drug metabolism. Using this specific isotopologue allows researchers to differentiate between administered glycine (if used as a therapeutic) and endogenous glycine pools.
Handling & Storage
Hygroscopicity: Glycine is moderately hygroscopic. The labeled form should be stored in a desiccator.
Temperature: Store solid powder at Room Temperature or 4°C. Solutions must be frozen (-20°C).
Light Sensitivity: Not light-sensitive, but standard amber vials are recommended for stock solutions to prevent degradation of other co-solutes.
Quantitative Flux Analysis of One-Carbon Metabolism: The [1,2-13C2]Glycine Protocol
Executive Summary This technical guide details the application of double-labeled glycine ([1,2-13C2]Glycine) as a precision tracer for dissecting the compartmentalization and directionality of one-carbon (1C) metabolism....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the application of double-labeled glycine ([1,2-13C2]Glycine) as a precision tracer for dissecting the compartmentalization and directionality of one-carbon (1C) metabolism. Unlike single-labeled tracers, [1,2-13C2]Glycine provides a unique mass isotopomer signature that distinguishes between direct glycine incorporation into serine and the recycling of glycine-derived carbon through the Glycine Cleavage System (GCS). This distinction is critical for validating drug targets in the folate cycle, particularly for SHMT2 and MTHFD2 inhibitors in oncology.
Mechanistic Principles: Atom Mapping and Fate
The utility of [1,2-13C2]Glycine relies on the differential fate of its two carbon atoms. In the folate cycle, glycine acts as both a carbon donor (via GCS) and a carbon acceptor (via SHMT).
The Dual Fate of Glycine Carbons
C1 (Carboxyl,
-COOH): Decarboxylated by the Glycine Cleavage System (GCS) in the mitochondria, releasing . This carbon is lost from the folate pool.
C2 (Alpha-carbon,
-CH2): Transferred by GCS to tetrahydrofolate (THF) to form 5,10-methylene-THF .[1][2] This one-carbon unit can then be used for nucleotide synthesis or recycled back into serine.
The Mass Shift Logic
When [1,2-13C2]Glycine is metabolized, the resulting Serine isotopomers reveal the pathway flux:
Direct Incorporation (M+2 Serine):
Cytosolic or mitochondrial SHMT condenses [1,2-13C2]Glycine with an unlabeled 5,10-methylene-THF (derived from glucose or formate).
GCS-Mediated Recycling (M+3 Serine):
The GCS splits [1,2-13C2]Glycine. The C2 carbon becomes labeled 5,10-
-THF. If this labeled folate unit reacts with another molecule of [1,2-13C2]Glycine via SHMT, the resulting serine contains labels at C1, C2, and C3 (beta-carbon).
Result: Serine labeled at C1, C2, and C3.
Mass Shift: M+3.
Key Insight: The ratio of M+3 to M+2 Serine is a direct proxy for the contribution of GCS-derived one-carbon units to the total folate pool.
Pathway Visualization
Caption: Atom mapping of [1,2-13C2]Glycine. GCS activity generates labeled THF, which combined with labeled Glycine creates M+3 Serine.
Experimental Design & Protocol
Reagents and Tracer Selection
Tracer: [1,2-13C2]Glycine (99% enrichment).
Media: Custom DMEM/RPMI lacking Serine and Glycine. Dialyzed FBS (dFBS) is mandatory to remove background amino acids.
Control: [U-13C3]Serine (to measure reverse flux from Serine
Glycine).
Cell Culture Workflow
Acclimatization: Seed cells (e.g., HCT116, A549) in standard media 24h prior to labeling.
Wash: Wash PBS x2 to remove residual unlabeled amino acids.
Pulse Labeling: Add media containing 0.4 mM [1,2-13C2]Glycine.
Note: Ensure formate is present (0.5 mM) if studying rescue pathways, otherwise exclude to stress the folate cycle.
Time Course: Harvest at steady state (usually 24h) or dynamic points (2h, 4h, 8h) for flux modeling.
Metabolite Extraction (Quenching)
Speed is critical to prevent metabolite turnover during harvest.
Quench: Place plate on dry ice/ethanol bath. Aspirate media.
Extract: Add 1 mL 80:20 Methanol:Water (pre-chilled to -80°C) .
Scrape: Scrape cells immediately; transfer to Eppendorf.
Cycle: Vortex (10 min, 4°C)
Centrifuge (16,000 x g, 10 min, 4°C).
Supernatant: Transfer to glass vial. Evaporate under Nitrogen stream (SpeedVac).
Analytical Workflow Diagram
Caption: Step-by-step workflow for stable isotope tracing using LC-MS/MS detection.
Analytical Methodologies
LC-MS/MS Conditions (Recommended)
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) allows for the separation of polar amino acids without derivatization.
Advantage: TBDMS derivatives fragment predictably, preserving the carbon backbone integrity [1].
Data Interpretation & Flux Modeling[4]
Mass Isotopomer Distribution (MID) Analysis
Raw ion counts must be corrected for natural abundance (using software like IsoCor or Polidori). The corrected data is presented as fractional enrichment.
Table 1: Interpreting Serine Isotopomers from [1,2-13C2]Glycine Input
Isotopomer
Mass Shift
Composition
Biological Interpretation
M+0
+0 Da
Unlabeled
De novo synthesis from glucose (unlabeled) or protein turnover.
M+1
+1 Da
Single Label
Rare in this specific protocol; implies complex scrambling or impurity.
M+2
+2 Da
Direct Synthesis: [1,2-13C2]Gly + Unlabeled THF. Indicates Glycine Serine flux without GCS recycling.
M+3
+3 Da
GCS Recycling: [1,2-13C2]Gly + [C]THF. Marker of high mitochondrial 1C flux.
Calculating GCS Contribution
The fractional contribution of GCS-derived one-carbon units to serine synthesis (
) can be estimated:
Note: This is a simplified approximation. Full metabolic flux analysis (MFA) requires solving a system of ODEs accounting for the reversibility of SHMT [2].
Case Studies & Applications
Validation of SHMT2 Inhibitors in Cancer
SHMT2 (mitochondrial) is often upregulated in glioblastoma and breast cancer.
Experiment: Treat cells with an SHMT1/2 dual inhibitor.
Readout: A drop in total labeled Serine (M+2 + M+3) indicates blockage of the Gly
Ser conversion.
Specificity: A selective loss of M+3 Serine specifically indicates that the mitochondrial folate cycle (GCS/SHMT2 coupling) has been disrupted, confirming the drug's mechanism of action in the mitochondrial compartment [3].
Hypoxia and Reductive Metabolism
Under hypoxia, cells often reverse the flux, consuming serine to produce glycine and formate.
Tracer Switch: In this context, switching to [U-13C3]Serine is often paired with [1,2-13C2]Glycine experiments to confirm the bidirectionality of the pathway [4].
References
Antoniewicz, M. R., et al. (2011). "Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells." PLoS ONE. [Link]
Ducker, G. S., et al. (2016). "Reversal of Cytosolic One-Carbon Flux Compensates for Loss of the Mitochondrial Folate Pathway."[4] Cell Metabolism. [Link][5]
Maddocks, O. D. K., et al. (2017). "Modulating the therapeutic response of tumours to dietary serine and glycine starvation." Nature. [Link]
Zhang, W. C., et al. (2012). "Glycine decarboxylase activity drives non-small cell lung cancer tumor-initiating cells and tumorigenesis." Cell. [Link]
An In-depth Technical Guide to the Stability of Deuterium and Nitrogen-15 Labels in Biological Systems
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing the stability of deuterium (²H) and nitrogen-15 (¹⁵N) labels in biological sy...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles governing the stability of deuterium (²H) and nitrogen-15 (¹⁵N) labels in biological systems. By delving into the underlying chemistry, experimental design considerations, and analytical methodologies, this document aims to equip you with the expertise to design robust, accurate, and insightful stable isotope labeling studies.
Part 1: The Chemistry of Stability: Deuterium (²H) vs. Nitrogen-15 (¹⁵N)
The utility of a stable isotope label is fundamentally dictated by its stability within a biological system. While both deuterium and nitrogen-15 are invaluable tools, their chemical behaviors and, consequently, their stabilities, are markedly different. Understanding these differences is the cornerstone of a well-designed experiment.
Deuterium: The Kinetic Isotope Effect and Exchangeability
Deuterium, with a nucleus containing one proton and one neutron, is roughly twice as heavy as protium (¹H). This mass difference is the most extreme among all stable isotopes of biological relevance and gives rise to the Kinetic Isotope Effect (KIE) .[1][2][3] The C-D bond has a lower zero-point energy than a C-H bond, making it stronger and requiring more energy to break. This is the principle behind using deuterium to enhance the metabolic stability of drugs, a strategy often termed "deuterium switching."[2][4]
However, the stability of a deuterium label is highly dependent on its position within a molecule.[5][6] Deuterium atoms can be lost through chemical or enzymatic exchange with protons from the surrounding environment, primarily water.
Mechanisms of Deuterium Loss:
Chemical Exchange: Deuterium atoms attached to heteroatoms (e.g., -OH, -NH₂, -SH, -COOH) are highly labile and will rapidly exchange with protons in aqueous solutions.[5][6] Additionally, deuterium on carbons adjacent to carbonyl groups can be lost through enolization, a process that can be catalyzed by acidic or basic conditions.[6]
Enzymatic Exchange: Many metabolic enzymes catalyze proton exchange reactions as part of their normal function. Deuterium labels at these "metabolic hotspots" can be lost, leading to an underestimation of the labeled species.
Back-Exchange: During sample preparation and analysis, particularly in techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS), the deuterium label on a protein can be exchanged back for a proton from the solvent.[7] This is typically minimized by conducting experiments at low temperatures and acidic pH.[7]
Position of Deuterium Label
Relative Stability
Rationale for Instability (if applicable)
On heteroatoms (-OH, -NH₂, -COOH)
Very Low
Rapid chemical exchange with solvent protons.[5][6]
On carbon adjacent to a carbonyl
Low to Medium
Susceptible to loss via enolization, especially under acidic or basic conditions.[6]
On an aromatic ring
High
C-D bond is generally stable and not prone to exchange.[5]
On an aliphatic chain
High
C-D bond is strong and not typically involved in exchange reactions.[6]
Nitrogen-15: Covalent Incorporation and General Stability
Nitrogen-15, with an extra neutron compared to the more abundant ¹⁴N, is incorporated into biomolecules through covalent bonds. Once integrated into the carbon-nitrogen backbone of amino acids, proteins, and nucleic acids, it is generally considered stable and non-exchangeable.[5]
The primary consideration for ¹⁵N labeling studies is not label loss through chemical exchange, but rather the dynamics of its incorporation and dilution within the biological system.
Mechanisms of ¹⁵N Dilution:
Metabolic Turnover: In living systems, proteins and other nitrogen-containing molecules are in a constant state of synthesis and degradation.[8][9] When a system is switched from a ¹⁵N-labeled diet or medium to an unlabeled one, the ¹⁵N enrichment will decrease over time as labeled molecules are degraded and replaced with newly synthesized, unlabeled ones. This principle is the basis for measuring protein turnover rates.[8][9]
De novo Synthesis and Dietary Intake: The rate and extent of ¹⁵N incorporation depend on the balance between the de novo synthesis of nitrogenous compounds from the provided ¹⁵N source and the intake of unlabeled compounds from other sources.
Property
Deuterium (²H)
Nitrogen-15 (¹⁵N)
Primary Stability Concern
Chemical and enzymatic exchange; back-exchange.[5][7]
Metabolic labeling with a ¹⁵N-enriched nitrogen source (e.g., ¹⁵NH₄Cl).[8][12]
Toxicity
High concentrations of D₂O can be toxic to eukaryotes.[1]
Generally considered non-toxic and non-perturbing.[13]
Part 2: Designing Robust Stable Isotope Labeling Experiments
A successful labeling study hinges on a design that anticipates and controls for potential sources of label instability. The strategies for deuterium and nitrogen-15 differ significantly due to their distinct chemical properties.
Deuterium Labeling Strategies: Mitigating Label Loss
The primary directive for deuterium labeling is to place the label on a chemically stable position.
Choosing the Right Labeled Molecule: When synthesizing or purchasing a deuterated compound, prioritize labeling on aliphatic chains or aromatic rings.[5][6] Avoid placing labels on or near heteroatoms or carbonyl groups unless the lability itself is the subject of study.
Controlling for Analytical Exchange: During sample workup, consider the pH and temperature to minimize back-exchange. If performing HDX-MS, quenching the exchange reaction at low pH and temperature is critical.[7]
Caption: Deuteration at a metabolic soft spot can slow metabolism.
This can lead to improved pharmacokinetic properties, such as a longer half-life, allowing for lower or less frequent dosing.
[4]
Proteome Dynamics and Turnover with Nitrogen-15
¹⁵N metabolic labeling is a gold standard for studying proteome dynamics. [12][14]By tracking the rate of ¹⁵N incorporation (synthesis) and loss (degradation), researchers can gain a global view of how protein populations are regulated in response to stimuli or in disease states.
Technical Guide: Optimizing Metabolic Flux Analysis with Glycine Tracers
Glycine (2,2-D2; 15N) vs. Glycine-d5 Executive Summary In metabolic flux analysis (MFA), the selection of stable isotope tracers is the single most critical determinant of data validity.
Author: BenchChem Technical Support Team. Date: February 2026
Glycine (2,2-D2; 15N) vs. Glycine-d5
Executive Summary
In metabolic flux analysis (MFA), the selection of stable isotope tracers is the single most critical determinant of data validity. For glycine metabolism—central to one-carbon metabolism, glutathione synthesis, and purine biosynthesis—researchers often deliberate between fully deuterated Glycine-d5 and the specific isotopologue Glycine (2,2-D2; 15N) .
The Core Directive:Glycine-d5 should be restricted to use as an Internal Standard (IS) for quantification. It is chemically unsuitable for metabolic flux analysis in aqueous biological systems due to rapid, abiotic hydrogen-deuterium exchange (HDX).
Glycine (2,2-D2; 15N) (M+3) is the superior, scientifically validated tracer for MFA. It provides stable retention of the carbon-bound deuterium and the nitrogen label, enabling dual-fate mapping of the carbon backbone (into serine/glucose) and the nitrogen pool (into heme/purines).
Part 1: The Chemistry of Labeling & Tracer Stability
To design a robust MFA experiment, one must understand the behavior of the isotope labels in a physiological buffer (pH 7.4, 37°C).
1. The "Abiotic Exchange" Trap of Glycine-d5
Glycine-d5 (
) contains five deuterium atoms:
2 Deuteriums on the
-carbon (C2): Stable (mostly).
3 Deuteriums on heteroatoms (Amine
and Carboxyl ): Highly labile.
Upon dissolution in water or plasma, the heteroatom-bound deuteriums undergo near-instantaneous exchange with solvent protons (
).
Consequently, the "M+5" signal disappears before metabolism even begins, collapsing into an M+2 species. This makes calculating fractional enrichment impossible, as the tracer mass shifts unpredictably based on solvent volume and pH rather than enzymatic activity.
(C2): Carbon-bound; stable against solvent exchange.
This tracer introduces a consistent M+3 mass shift . Any loss of the
label indicates a deamination/transamination event, and loss of deuterium indicates specific enzymatic activity (e.g., via the glycine cleavage system or SHMT), making it a "smart" probe for pathway reversibility.
Part 2: Tracer Selection Logic
Feature
Glycine-d5
Glycine (2,2-D2; 15N)
Primary Use
Internal Standard (IDMS)
Metabolic Flux Tracer
Mass Shift
+5 Da (Nominal)
+3 Da (Nominal)
Aqueous Stability
Poor (Rapid loss of -ND2/-COOD)
High (Stable C-D and N-C bonds)
Pathway Tracing
Unreliable due to abiotic noise
Tracks C-skeleton & N-fate simultaneously
Cost
Lower
Higher
Recommended For
Absolute Quantification (Spike-in)
Kinetic Flux Profiling, Pathway Tracing
Part 3: Metabolic Pathways & Atom Mapping
The utility of Glycine (2,2-D2; 15N) is best observed in the Serine-Glycine-One-Carbon (SGOC) network.
SHMT is a reversible enzyme converting Serine to Glycine.[1][2][3][4]
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When using Glycine (2,2-D2; 15N) as the tracer (Reverse SHMT flux):
Nitrogen Fate: The
is incorporated into Serine.
Carbon Fate: The C2 of Glycine becomes the C2 (
-carbon) of Serine.
Deuterium Loss (The Kinetic Check): During the SHMT reaction, one proton (or deuterium) is abstracted from the
-carbon of glycine to form the quinonoid intermediate.
If the reaction proceeds, one D is lost to the solvent.
Resulting Serine is M+2 (
, ), not M+3.
Note: This specific mass transition (M+3 Gly
M+2 Ser) validates that the serine was synthesized de novo from the glycine tracer.
Visualization: The SHMT & Glutathione Fate
The following diagram illustrates the differential fate of the labels.
Caption: Figure 1: Comparative Fate of Glycine Tracers. Glycine-d5 degrades abiotically to Glycine-d2, confusing data interpretation. Glycine (2,2-D2; 15N) retains labels for specific metabolic mapping (SHMT, GSH).
Part 4: Experimental Protocol (LC-MS/MS)
This protocol utilizes HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography), which is essential for retaining small polar amino acids without derivatization.
1. Sample Preparation (Adherent Cells)
Quenching: Rapidly wash cells with ice-cold saline (0.9% NaCl) to remove extracellular tracer.
Extraction: Add 500 µL of 80:20 Methanol:Water (v/v) pre-chilled to -80°C.
Internal Standard Step: Add 10 µL of Glycine-d5 (10 µM) here for absolute quantification (IDMS).
Lysis: Scrape cells and transfer to Eppendorf tubes. Vortex 1 min.
Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.
Supernatant: Transfer to LC-MS vials.
2. LC-MS/MS Parameters
Column: Zwitterionic HILIC (e.g., Merck ZIC-pHILIC or Waters BEH Amide), 2.1 x 100 mm, 2.5 µm.
Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).
Mobile Phase B: 100% Acetonitrile.
Gradient:
0-2 min: 80% B
2-12 min: Linear ramp to 20% B
12-15 min: Hold 20% B
15.1 min: Re-equilibrate 80% B (Critical for HILIC stability).
Flow Rate: 0.15 mL/min.
3. Mass Spectrometry (MRM Transitions)
Use Positive Mode (ESI+).
Metabolite
Precursor ()
Product ()
Label State
Notes
Glycine (Endogenous)
76.0
30.0
M+0
Native
Glycine (Tracer)
79.0
33.0
M+3
2,2-D2; 15N
Glycine (IS)
81.0
35.0
M+5
d5 (Quant only)
Serine (Endogenous)
106.0
60.0
M+0
Native
Serine (Labeled)
108.0
62.0
M+2
From SHMT (15N + 1D)
Glutathione (Reduced)
308.1
179.0
M+0
Native
Glutathione (Labeled)
311.1
182.0
M+3
Glycine incorporation
Note: The product ions typically correspond to the loss of the carboxyl group or specific fragmentation preserving the labeled backbone.
Part 5: Data Interpretation & Calculation[6]
Correcting for Natural Abundance
Before calculating flux, you must correct for the natural abundance of
(1.1%) and (0.37%). Use a correction matrix algorithm (e.g., IsoCor or manually via linear algebra) to deconvolute the M+1 signal arising from natural isotopes vs. tracer.
Calculating Fractional Enrichment
Interpreting the "M+2" Serine Peak
If you observe M+2 Serine after administering M+3 Glycine :
Causality: This confirms the reverse SHMT flux (
).
Mechanistic Proof: The loss of 1 Da (from M+3 to M+2) matches the mechanistic requirement of SHMT (loss of
-proton/deuteron).
Contrast: If you see M+3 Serine, it suggests a different pathway or non-enzymatic contamination, as SHMT must remove an
-hydrogen.
References
Ducker, G. S., et al. (2017).[1][2] "Human SHMT inhibitors reveal defective glycine import as a targetable metabolic vulnerability of diffuse large B-cell lymphoma." Proceedings of the National Academy of Sciences. Link
Grounding: Establishes the critical role of SHMT and glycine flux in cancer metabolism.[3][4]
Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified Using Whole-Body Isotope Tracing." Cell Metabolism. Link
Grounding: Demonstrates rigorous methodology for using stable isotope tracers in vivo.
Pietzke, M., et al. (2014). "Decoding the dynamics of cellular metabolism and the action of 3-bromopyruvate and 2-deoxyglucose using pulsed stable isotope-resolved metabolomics." Cancer & Metabolism. Link
Grounding: Provides protocols for LC-MS based flux analysis and n
Cambridge Isotope Laboratories. "Stable Isotope Standards for Mass Spectrometry." Link
Grounding: Source for chemical stability d
Zhang, W., et al. (2015). "Tracing the nitrogen metabolites of glycine using 15N-glycine and mass spectrometry." Rapid Communications in Mass Spectrometry. Link
Grounding: Validates the use of 15N-Glycine for tracing nitrogen fate into purines and glutathione.[5]
Application Note: Quantifying Glycine Synthesis and One-Carbon Exchange Rates
Abstract This application note details a rigorous protocol for quantifying glycine synthesis and its metabolic exchange with the one-carbon (1C) pool using the triple-labeled stable isotope tracer Glycine (2,2-D2; 15N) ....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a rigorous protocol for quantifying glycine synthesis and its metabolic exchange with the one-carbon (1C) pool using the triple-labeled stable isotope tracer Glycine (2,2-D2; 15N) . Unlike single-labeled tracers (e.g., 13C or 15N alone), this specific isotopologue allows researchers to deconvolute de novo synthesis from metabolic recycling via Serine Hydroxymethyltransferase (SHMT). This guide covers experimental design, HILIC-based LC-MS/MS acquisition, and mass isotopomer distribution analysis (MIDA) required to calculate fractional synthesis rates (FSR) in cell culture and in vivo models.
Introduction: The Glycine Node and Tracer Logic[1]
Glycine is a metabolic nexus, feeding into glutathione (GSH), heme, purines, and the folate cycle. In proliferative diseases like cancer, the demand for glycine often exceeds the cell's synthesis capacity, creating a dependency known as "glycine addiction."
Why use Glycine (2,2-D2; 15N)?
Standard tracers like [13C2]-Glycine or [15N]-Glycine track the carbon backbone or nitrogen fate, respectively. However, they fail to capture the reversibility of the SHMT reaction, which converts Glycine to Serine.
The Mechanism: SHMT catalyzes the transfer of the alpha-carbon of glycine to tetrahydrofolate (THF). During this process, the pro-R proton on the alpha-carbon is exchanged.
The Tracer Advantage:
M+3 (Parent): Represents unmetabolized tracer or glycine used for direct structural incorporation (e.g., into Glutathione) without passing through the folate cycle.
M+1 (Metabolite): If the tracer enters the SHMT reaction, converts to Serine, and then reverses back to Glycine, the Deuterium (D) atoms are lost to the solvent/folate pool, but the 15N is retained.
Result: The ratio of M+3 (intact) to M+1 (recycled) provides a unique index of SHMT reversibility and 1C-cycle flux that single-labeled tracers cannot provide.
Pathway Visualization
The following diagram illustrates the differential fate of the isotopic labels.
Figure 1: Metabolic fate of the [2,2-D2; 15N] tracer. Note that direct incorporation (green) preserves the M+3 mass, while cycling through SHMT (orange/red) results in the loss of deuterium, returning M+1 glycine to the pool.
Add [2,2-D2; 15N]-Glycine at physiological concentration (0.4 mM).
Timepoints: Harvest cells at 0, 1, 2, 4, and 8 hours to capture the linear uptake and synthesis phase. Rapid turnover lines (e.g., Jurkat) may require shorter intervals (0.5, 1, 2 h).
B. In Vivo (Mouse Model):
Bolus: Intravenous tail vein injection (20-30 mg/kg) for flux snapshots.
Infusion: Jugular vein catheterization with a primed continuous infusion (Prime: 20 μmol/kg; Constant: 20 μmol/kg/h) is the gold standard for steady-state FSR.
Sample Extraction (Metabolites)
Critical Step: Glycine is highly polar. Do not use lipid extraction protocols.
Quench: Rapidly wash cells 2x with ice-cold PBS (or saline for tissue) to remove extracellular tracer.
Disrupt: Scrape cells (or homogenize tissue) and transfer to a chilled tube.
Agitate: Vortex vigorously at 4°C for 10 min.
Clarify: Centrifuge at 16,000 x g for 15 min at 4°C.
Supernatant: Transfer to a glass vial. Optional: Dry under nitrogen flow and reconstitute in 100 µL 50:50 ACN:Water for higher sensitivity.
Analytical Method: LC-MS/MS
Chromatography (HILIC)
Glycine is small and hydrophilic. High pH HILIC (ZIC-pHILIC) provides superior peak shape and separation from isobaric interferences compared to acidic HILIC.
Column Temp: 25°C
Flow Rate: 0.2 mL/min
Gradient:
0 min: 80% B
20 min: 20% B
22 min: 80% B (Re-equilibration is crucial in HILIC; allow 8-10 mins).
Mass Spectrometry (MRM Parameters)
Operate in Positive Ion Mode (ESI+) .
Precursor: [M+H]+
Product: [CH2=NH2]+ (Imine fragment).
Analyte
Isotopologue
Precursor (m/z)
Product (m/z)
Collision Energy (V)
Note
Glycine
M+0 (Unlabeled)
76.0
30.1
10-15
Endogenous
Glycine
M+1 (15N)
77.0
31.1
10-15
Recycled via SHMT
Glycine
M+2 (D2)
78.0
32.1
10-15
Rare (Metabolic dead-end)
Glycine
M+3 (Tracer)
79.0
33.1
10-15
Intact Tracer
Note: The product ion for M+3 (33.1) corresponds to [CD2=15NH2]+. The product ion for M+1 (31.1) corresponds to [CH2=15NH2]+.
Data Interpretation & Calculations
Mass Isotopomer Distribution (MID)
Calculate the fractional abundance (
) for each isotopologue:
Calculating Flux and Exchange
The "Glycine Exchange Ratio" (GER) quantifies the extent of SHMT reversibility.
High GER (>0.5): Indicates rapid cycling through the folate pool (high SHMT activity). Common in aggressive tumors utilizing serine for 1C units.
Low GER (<0.1): Indicates glycine is primarily used for structural synthesis (GSH, Heme) or protein synthesis without 1C exchange.
Fractional Synthesis Rate (FSR)
For steady-state infusion (In Vivo):
Precursor Enrichment (
): The enrichment of intracellular free glycine (M+3).
Product Enrichment (
): The enrichment of glycine bound in protein or incorporated into GSH.
Workflow Summary
Figure 2: Step-by-step experimental workflow from tracer pulsing to data analysis.
Troubleshooting & Pitfalls
Deuterium Exchange: The C2 protons of glycine are slightly acidic. Avoid high pH extraction buffers (> pH 10) or prolonged storage in water at room temperature, which can lead to non-enzymatic H/D exchange, artificially inflating the M+1 signal.
Isobaric Interference: Hydroxyurea or other small amides can interfere. Verify retention time with pure standards.
Saturation: Glycine is abundant in media. Ensure the M+0 signal does not saturate the detector, which skews the ratio calculations. Dilute samples if necessary.
References
Jain, M., et al. (2012). Metabolite profiling identifies a key role for glycine in rapid cancer cell proliferation. Science, 336(6084), 1040-1044.
Ducker, G. S., et al. (2016). Reversal of cytosolic one-carbon flux compensates for mitochondrial serine hydroxymethyltransferase deficiency. Cell Metabolism, 23(6), 1140-1153.
Lewis, C. A., et al. (2014). Tracing compartmentalized NADPH metabolism in the cytosol and mitochondria of mammalian cells. Molecular Cell, 55(2), 253-263.
Application Note: Methods for the Analysis of Underivatized Amino Acids by LC/MS (Agilent).
Application
Mass spectrometry settings for detecting Glycine (2,2-D2; 15N) +3 Da shift
This Application Note is designed for researchers utilizing stable isotope tracing to investigate one-carbon metabolism, serine biosynthesis, and glutathione turnover. It details the physicochemical basis, instrument par...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers utilizing stable isotope tracing to investigate one-carbon metabolism, serine biosynthesis, and glutathione turnover. It details the physicochemical basis, instrument parameters, and validation protocols for detecting the +3 Da mass shift of Glycine (
).
Application Note: Targeted MS Detection of Glycine (
)
Abstract
Glycine (
) is a triple-labeled isotopologue used to dissect metabolic flux through the serine-glycine pathway and the purine synthesis network. Unlike single-labeled tracers, this isotopologue provides a distinct +3 Da mass shift () that moves the analyte significantly away from the natural isotopic envelope of endogenous glycine (). This guide provides two validated protocols: HILIC-MS/MS (LC-MS) for high-throughput quantitation and GC-MS (TBDMS derivatization) for robust metabolic flux analysis (MFA), addressing the critical challenge of deuterium loss during enzymatic turnover.
Part 1: Physicochemical Properties & Mass Spectrometry Theory
1.1 The Analyte
Compound: Glycine (
)
Chemical Formula:
Exact Mass Calculation:
Unlabeled Glycine (
): 75.0320 Da
Modifications:
( Da)
(Deuterium) on ( Da)
Labeled Mass (
): 78.043 Da
Key Stability Note: The deuterium atoms are located on the
-carbon. While stable in solution, one deuterium is obligately lost during the conversion to Serine via Serine Hydroxymethyltransferase (SHMT), rendering the downstream serine metabolite as (), not . This "tracer shift" is a critical checkpoint for data interpretation.
1.2 Fragmentation Logic (MS/MS)
In positive ESI, Glycine forms a protonated precursor
. The primary fragmentation pathway involves the loss of the carboxyl group (as or ) to form the immonium ion .
Unlabeled Transition:
()
Labeled Transition:
()
Note: The label is fully retained in the immonium ion fragment, preserving the +3 shift.
Part 2: Method A - LC-MS/MS (HILIC)
Recommended for: High-sensitivity quantitation in plasma, cell culture media, and tissue lysates without derivatization.
2.1 Chromatographic Conditions
Glycine is highly polar and poorly retained on C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is required to separate glycine from isobaric interferences and salts.
Column: Waters ACQUITY UPLC BEH Amide (
) or SeQuant ZIC-pHILIC.
Column Temp: 35°C
Flow Rate: 0.3 mL/min
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (with Formic Acid).
Mobile Phase B: Acetonitrile (LC-MS Grade).
Gradient Profile:
Time (min)
% Mobile Phase B
Event
0.0
90%
Initial Hold
1.0
90%
Start Gradient
8.0
50%
Elution of Polar Metabolites
8.1
90%
Re-equilibration (Critical for HILIC)
| 12.0 | 90% | End Run |
2.2 Mass Spectrometry Settings (Triple Quadrupole)
30/33) is low mass and susceptible to solvent noise. Ensure the mass spectrometer's "Low Mass Cutoff" is set appropriately (e.g., start scanning at 20) to capture this fragment.
Part 3: Method B - GC-MS (TBDMS Derivatization)
Recommended for: Metabolic Flux Analysis (MFA) where measuring the full isotope distribution (M+0 to M+3) is required.
3.1 Derivatization Protocol
The tert-butyldimethylsilyl (TBDMS) derivative is preferred over TMS because it produces a dominant, high-mass fragment
that retains the entire amino acid backbone, simplifying isotope calculations.
Dry: Evaporate
of sample supernatant to complete dryness under gas.
React: Add
MTBSTFA + 1% TBDMCS and Acetonitrile.
Incubate: Heat at 70°C for 60 minutes .
Cool: Centrifuge at 10,000 x g for 5 min to pellet debris. Transfer supernatant to GC vial.
3.2 GC-MS Parameters
Column: DB-5MS or HP-5MS (
).
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
Inlet: 280°C, Splitless or 1:10 Split (depending on concentration).
Temp Program: 100°C (1 min)
10°C/min 300°C (hold 5 min).
3.3 Ion Selection (SIM Mode)
The Glycine-di-TBDMS derivative (
) fragments by losing a tert-butyl group (, mass 57).
This diagram illustrates the decision matrix between LC-MS and GC-MS workflows.
Caption: Workflow decision tree for Glycine tracer analysis. HILIC-MS/MS is preferred for speed; GC-MS is preferred for comprehensive isotopologue distribution analysis.
4.2 Fragmentation & Mass Shift Logic
This diagram details how the +3 Da shift is preserved during fragmentation.
Caption: Fragmentation pathway in Positive ESI. The +3 Da shift is retained in the immonium ion product, ensuring specific detection.
Part 5: Troubleshooting & Validation
5.1 The "Serine Trap" (Deuterium Loss)
When Glycine (
) is converted to Serine by SHMT, one deuterium is removed from the -carbon.
Observation: You will see Serine M+2 (
) appear in your data, NOT Serine M+3.
Validation: If you detect Serine M+3, it suggests a non-enzymatic condensation or an artifact, as biological synthesis via SHMT is stereospecific and removes one proton (or deuterium).
5.2 Cross-Talk & Interference
Issue: High concentrations of native glycine can produce an M+3 signal due to natural isotopes (
, , combinations), though rare.
Solution: Inject a high-concentration "Unlabeled Glycine" standard. If a peak appears in the 79->33 channel, calculate the Isotopic Contribution Factor and subtract this baseline from your labeled samples.
5.3 Retention Time Shift
Effect: Deuterated compounds often elute slightly earlier than non-deuterated analogs in Reversed-Phase LC, but the effect is often negligible or reversed in HILIC.
Protocol: Do not rely solely on the retention time of the unlabeled standard. Run a pure standard of Glycine (
) to establish its specific RT window.
References
Voehringer, P., et al. (2013).[1] "A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis." Journal of Chromatography B. Link
Antoniewicz, M. R. (2015). "Methods for tracing glycine metabolism using 15N-labeling and mass spectrometry." Wiley Interdisciplinary Reviews. Link
Sigma-Aldrich. "Glycine-2,2-d2 Product Specification & Properties." Merck/MilliporeSigma. Link
Agilent Technologies. (2017).[2] "Methods for the Analysis of Underivatized Amino Acids by LC/MS using HILIC." Application Note. Link
Wood, P. L., et al. (2006).[3] "GC-MS quantitation of tBDMS derivatives using ammonia positive chemical ionization." Journal of Chromatography B. Link
Synthesis of 15N-Labeled Peptides Using Glycine (2,2-D2; 15N) Precursors: An Application Note and Protocol
Introduction: The Significance of Isotopically Labeled Peptides In the landscape of modern biomedical research and pharmaceutical development, stable isotope-labeled peptides are indispensable tools. Their applications s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Isotopically Labeled Peptides
In the landscape of modern biomedical research and pharmaceutical development, stable isotope-labeled peptides are indispensable tools. Their applications span from quantitative proteomics and metabolic flux analysis to the detailed structural elucidation of protein-ligand interactions by nuclear magnetic resonance (NMR) spectroscopy.[1][2] The site-specific incorporation of heavy isotopes, such as ¹⁵N, allows for the differentiation of labeled peptides from their endogenous counterparts in complex biological matrices, a cornerstone of isotope-dilution mass spectrometry (MS) for accurate quantification.[3][4] Furthermore, ¹⁵N labeling is a fundamental technique in NMR studies, enabling a host of experiments to probe protein structure, dynamics, and binding.[2][5]
This application note provides a detailed guide to the synthesis of ¹⁵N-labeled peptides using a unique precursor: Fmoc-Glycine (2,2-D2; ¹⁵N). We will delve into the rationale for employing this dually labeled amino acid, present a comprehensive protocol for its incorporation into a model peptide via Fmoc-based solid-phase peptide synthesis (SPPS), and outline the subsequent purification and analytical characterization.
The Rationale for Employing Fmoc-Glycine (2,2-D2; ¹⁵N)
The choice of Fmoc-Glycine (2,2-D2; ¹⁵N) as a building block is predicated on the synergistic advantages conferred by the dual isotopic labels.
¹⁵N-Labeling for Mass Spectrometry and NMR: The incorporation of a ¹⁵N atom provides a +1 Dalton mass shift for each labeled residue, which is readily detectable by mass spectrometry. This mass difference is the foundation for quantitative "heavy" peptide internal standards.[4][6] In the context of NMR spectroscopy, the ¹⁵N nucleus is NMR-active (spin ½) and its presence is essential for a wide array of heteronuclear NMR experiments that are used to determine the three-dimensional structures and dynamics of peptides and proteins.[2]
Deuteration at the α-Carbon (2,2-D2) for Enhanced NMR Properties: The substitution of the two α-protons of glycine with deuterium atoms offers a significant advantage in NMR studies. Deuterium has a much smaller gyromagnetic ratio than protons, which dramatically reduces the contribution of ¹H-¹³C and ¹H-¹H dipolar relaxation pathways. This leads to a lengthening of the spin-lattice relaxation time (T₁) of adjacent ¹³C nuclei.[7] While this note focuses on ¹⁵N labeling, the principle of using deuteration to improve spectral quality is a key consideration in advanced NMR experiments. Specifically for glycine, which is often a highly flexible residue, deuteration can help in simplifying complex spectra and in stereospecific assignment of its α-protons.[8] A recent study highlighted the use of C-terminal [1-¹³C]Gly-d2 to achieve long T₁ values in peptides for dissolution-dynamic nuclear polarization (d-DNP) NMR, underscoring the utility of deuterated glycine in enhancing NMR signal detection.
In essence, the use of Glycine (2,2-D2; ¹⁵N) provides a unique isotopic signature for both mass spectrometry-based quantification and advanced NMR structural studies, making it a powerful tool for researchers.
Experimental Workflow: From Synthesis to Analysis
The synthesis and analysis of a ¹⁵N-labeled peptide using Fmoc-Glycine (2,2-D2; ¹⁵N) follows a well-established workflow based on Fmoc solid-phase peptide synthesis (SPPS).
Caption: Workflow for the synthesis and analysis of ¹⁵N-labeled peptides.
Detailed Protocol: Synthesis of a Model Peptide
This protocol details the manual synthesis of a model pentapeptide (e.g., Leu-Ala-Gly-Val-Phe) with the incorporation of Fmoc-Glycine (2,2-D2; ¹⁵N).
Repeat the coupling and deprotection steps for each subsequent amino acid, following the desired peptide sequence.
For the incorporation of the labeled glycine, use Fmoc-Glycine(2,2-D2; ¹⁵N) in the corresponding coupling step.
Final Fmoc Deprotection:
After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.
Cleavage and Side-Chain Deprotection:
Wash the resin with DCM (5 x 5 mL) and dry under vacuum.
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Purification and Characterization
Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide must be purified to remove truncated sequences and byproducts from the synthesis and cleavage steps.[5] Reversed-phase HPLC is the standard method for peptide purification.[5]
Caption: HPLC purification workflow for the synthesized peptide.
Typical HPLC Conditions:
Parameter
Value
Column
Preparative C18 column
Mobile Phase A
0.1% TFA in Water
Mobile Phase B
0.1% TFA in Acetonitrile
Gradient
5-65% B over 30 minutes
Flow Rate
10 mL/min
Detection
UV at 220 nm and 280 nm
Characterization by Mass Spectrometry and NMR
Mass Spectrometry (MS): The purified peptide should be analyzed by mass spectrometry to confirm its identity and assess the incorporation of the ¹⁵N label. The expected mass will be increased by 3 Daltons due to the two deuterium atoms and one ¹⁵N atom in the labeled glycine residue.
Expected vs. Observed Mass of the Model Peptide (Leu-Ala-Gly-Val-Phe):
Species
Calculated Monoisotopic Mass (Da)
Observed Mass (Da)
Unlabeled Peptide
519.31
-
¹⁵N, D2-Labeled Peptide
522.32
To be determined
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural and dynamic studies, the purified ¹⁵N-labeled peptide can be analyzed by NMR. A simple ¹H-¹⁵N HSQC spectrum will show a correlation for the ¹⁵N-labeled glycine amide, confirming the successful incorporation of the label. Further NMR experiments can then be performed to elucidate the peptide's structure and dynamics.
Conclusion
The use of Fmoc-Glycine (2,2-D2; ¹⁵N) provides a powerful and versatile approach for the synthesis of isotopically labeled peptides. The straightforward incorporation of this precursor using standard Fmoc-SPPS protocols, combined with the significant advantages it offers for both mass spectrometry and NMR analysis, makes it an invaluable tool for researchers in chemistry, biology, and medicine. The detailed protocol and workflow presented in this application note provide a robust framework for the successful synthesis, purification, and characterization of these uniquely labeled biomolecules.
References
Zhang, R., et al. (2023). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI. Retrieved February 3, 2026, from [Link]
Cobbold, C., et al. (2013). Mass spectrometry analysis and quantitation of peptides presented on the MHC II molecules of mouse spleen dendritic cells. PubMed Central. Retrieved February 3, 2026, from [Link]
Kay, L. E., et al. (1998). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. University of Toronto. Retrieved February 3, 2026, from [Link]
AAPPTec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 3, 2026, from [Link]
Yao, X., et al. (2004). Two-dimensional mass spectra generated from the analysis of 15N-labeled and unlabeled peptides for efficient protein identification and de novo peptide sequencing. PubMed. Retrieved February 3, 2026, from [Link]
Wang, Y., et al. (2023). Binding of glycine (G-d⁵) to different proteins/peptides from ¹H NMR spectroscopy. ResearchGate. Retrieved February 3, 2026, from [Link]
Scott, D. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. YouTube. Retrieved February 3, 2026, from [Link]
Shishido, Y., et al. (2022). Structure-based relaxation analysis reveals C-terminal [1-¹³C]glycine-d2 in peptides has long spin. ChemRxiv. Retrieved February 3, 2026, from [Link]
Lin, C. H., et al. (2015). Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry. PubMed. Retrieved February 3, 2026, from [Link]
ResolveMass Laboratories Inc. (n.d.). Glycine-2,2-d2-N-Fmoc. Retrieved February 3, 2026, from [Link]
Zhang, Z., et al. (2022). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. PubMed Central. Retrieved February 3, 2026, from [Link]
Ozawa, K., et al. (2005). Cell-free synthesis of 15N-labeled proteins for NMR studies. PubMed. Retrieved February 3, 2026, from [Link]
Kreutzer, A. G., et al. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved February 3, 2026, from [Link]
Curley, R. W., Jr., et al. (1994). Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling. PubMed. Retrieved February 3, 2026, from [Link]
Zhang, R., et al. (2023, July 10). Synthesis of Peptides from Glycine on Anatases with Different Crystal Facets. MDPI. Retrieved February 3, 2026, from [Link]
Gieroba, B., et al. (2015). Convenient preparation of deuterium-labeled analogs of peptides containing N-substituted glycines for a stable isotope dilution LC-MS quantitative analysis. PubMed. Retrieved February 3, 2026, from [Link]
Kyoto U OCW. (2023, February 9). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube. Retrieved February 3, 2026, from [Link]
Chen, Y., et al. (2006). Selective labeling of a membrane peptide with 15N-amino acids using cells grown in rich medium. PubMed. Retrieved February 3, 2026, from [Link]
Troubleshooting low ionization efficiency of Glycine (2,2-D2; 15N) in ESI-MS
Case ID: GLY-ISO-404 Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division Executive Summary You are experiencing low ionization efficiency with Glycine (2,2-D2; 15N) in ESI-MS. This...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: GLY-ISO-404
Status: Open
Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
Executive Summary
You are experiencing low ionization efficiency with Glycine (2,2-D2; 15N) in ESI-MS. This is a classic "Small Polar Zwitterion" paradox. Glycine is the smallest amino acid (75 Da native / 78 Da labeled), making it highly susceptible to:
Void Volume Elution: In Reverse Phase (RP) LC, it elutes with salts and matrix suppressors.
Zwitterionic Neutrality: At neutral pH, it carries a net charge of zero, rendering it invisible to the electric fields in the mass spectrometer.
Transmission Efficiency: Low-mass ions are often filtered out by default quadrupole settings (Low Mass Cutoff) or lost due to scattering.
This guide provides a tiered troubleshooting protocol, moving from non-invasive instrument optimization to chemical derivatization.
Module 1: The Chemical Physics of Failure
Before altering your workflow, you must understand why the signal is absent.
The Zwitterion Trap
Glycine has two ionizable groups: the amine (
) and the carboxyl (). Its Isoelectric Point (pI) is .
Scenario A (pH 6):
. Net charge = 0. Result: No migration in electric fields; poor ESI droplet fission.
Scenario B (pH 2):
. Net charge = +1. Result: Ideal for ESI(+).
Scenario C (pH 10):
. Net charge = -1. Result: Ideal for ESI(-).
Diagnostic Step 1: Measure the pH of your aqueous mobile phase.[1] If it is not < 2.5 (for positive mode) or > 10 (for negative mode), you are injecting neutral molecules.
Module 2: Chromatographic Intervention (HILIC vs. RP)
Standard C18 columns are the primary cause of failure for Glycine analysis. The molecule is too hydrophilic to retain, causing it to elute in the "void volume" (dead time), where it competes for charge with salts and unretained matrix components (Ion Suppression).
The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography)
HILIC uses a polar stationary phase with a high-organic mobile phase. This is superior for ESI-MS because:
Retention: Glycine is retained away from the suppression zone.
Desolvation: High organic content (Acetonitrile) lowers surface tension, creating smaller droplets and boosting ionization efficiency by 10-50x [1].
Recommended HILIC Protocol
Column: Amide-HILIC or Zwitterionic-HILIC (e.g., 2.1 x 100 mm, 1.7 µm).
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).
Mobile Phase B: Acetonitrile.
Isocratic Start: 90% B (High organic drives retention).
Gradient: 90% B
60% B over 10 minutes.
Visualization: Troubleshooting Logic Flow
Figure 1: Decision matrix for troubleshooting low ionization efficiency of small polar analytes.
Module 3: The "Nuclear Option" – Derivatization
If direct analysis fails (LOD > 1 µM), you must increase the hydrophobicity and proton affinity of the molecule. Derivatization adds a "tag" that makes the molecule "greasy" (retained on C18) and easy to ionize.
FMOC targets the amine group. It is robust, rapid, and creates a stable derivative that flies well in ESI(+).
Parameter
Native Glycine (2,2-D2; 15N)
FMOC-Glycine (2,2-D2; 15N)
Benefit
Monoisotopic Mass
78.04 Da
~300.1 Da
Moves ion out of low-mass chemical noise region.
Hydrophobicity
Low (LogP ~ -3.2)
High (LogP ~ 2.5)
Retains on standard C18; separates from salts.
Ionization
Poor (Zwitterionic)
High (Pre-charged/Protonatable)
100x - 1000x gain in sensitivity [2].
Protocol Summary:
Mix 50 µL Sample + 50 µL Borate Buffer (pH 8.5).
Add 50 µL FMOC-Cl (in Acetonitrile).
Incubate 10 mins at room temp.
Quench with Adamantylamine (optional) or inject directly.
Module 4: Isotope Integrity (2,2-D2; 15N)
You are using a triple-labeled compound.[2][3][4] A common fear is "Isotope Scrambling" or Back-Exchange.
15N Stability: The Nitrogen-15 label is covalently locked in the backbone. It is stable under all standard LC-MS conditions.
2,2-D2 Stability: These Deuteriums are on the
-carbon ().
Risk:[5] In biological systems, transaminases can exchange these.
Chemical Risk: In standard acidic mobile phases (pH 2-3), the C-D bond is stable .
Caution: Do not confuse these with the amine/carboxyl protons (
or ). The protons on N and O will exchange instantly with the mobile phase (), becoming H. This is normal. You are tracking the mass shift of the Carbon-bound Deuteriums (+2 Da) and the Nitrogen (+1 Da) only.
Target Mass Calculation (Positive Mode):
Unlabeled Glycine (
): MW 75.07
Your Target (
): MW 78.07
Interference Warning: Ensure your isolation window is narrow (e.g., 1 Da). The M+3 isotope of natural glycine is negligible, so background interference at m/z 79 is likely chemical noise, not isotopic overlap.
Frequently Asked Questions (FAQs)
Q: I see a signal, but it fluctuates wildly. Why?A: This is likely "Spray Instability" caused by high surface tension (too much water).
Fix: Add 5-10% Methanol or Isopropanol to your aqueous mobile phase, or use the HILIC method (high acetonitrile).
Fix: Ensure your ESI voltage is not too high (> 4kV can cause discharge on small molecules).
Q: Can I use Ion Pairing agents (e.g., TFA, HFBA) on a C18 column?A:Avoid if possible. While TFA retains glycine, it causes severe signal suppression in Negative mode and can contaminate the MS source (the "sticky memory" effect). HILIC is a cleaner alternative.
Q: My calibration curve is non-linear at low concentrations.A: Glycine is ubiquitous. It is present in dust, skin flakes, and poor-quality solvents. You likely have a high background.
Fix: Use LC-MS grade solvents only.
Fix: Subtract the blank signal.
Fix: Use the 2,2-D2;15N isotope as an Internal Standard for unlabeled glycine quantification, or vice-versa, to normalize matrix effects.
References
Merck Millipore. (2025). Analysis of Protein Glycosylation using HILIC and ESI-MS Sensitivity Enhancement. Retrieved from
Thermo Fisher Scientific. (2023). Derivatization strategies for metabolomics: Enhancing sensitivity for small polar molecules. Retrieved from
Waters Corporation. (2026). Troubleshooting low ESI sensitivity on QTofs and Quadrupoles. Waters Knowledge Base WKB101295. Retrieved from
Cambridge Isotope Laboratories. (2025). Glycine (2,2-D2; 15N) Product Stability and Applications in Metabolomics. Retrieved from
Agilent Technologies. (2019). Retaining and Separating Polar Molecules: HILIC vs Reversed-Phase LC. Retrieved from
Technical Support Center: Isotope Correction for Glycine (2,2-D2; 15N) Datasets
Current Status: Operational Topic: Mass Spectrometry Data Processing & Deconvolution Target Molecule: Glycine (2,2-D2; 15N) | Mass Shift: +3.0 Da (Nominal) Executive Summary & Diagnostic Framework Why this matters: In qu...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Topic: Mass Spectrometry Data Processing & Deconvolution
Target Molecule: Glycine (2,2-D2; 15N) |
Mass Shift: +3.0 Da (Nominal)
Executive Summary & Diagnostic Framework
Why this matters:
In quantitative proteomics and metabolomics, the use of Glycine (2,2-D2; 15N) as an internal standard (IS) or tracer provides a robust +3 Da mass shift. However, raw datasets are inherently "skewed" by two physical realities:
Natural Isotope Abundance (NIA): The naturally occurring
(1.1%) and (0.2%) in your unlabeled analyte create "M+n" peaks that can overlap with labeled channels.
Isotopic Impurity: Commercial standards (typically 98% purity) contain isotopologues (e.g., D1 instead of D2) that "leak" signal into lower mass channels.
This guide provides the mathematical and experimental protocols to deconvolute these signals, ensuring your quantitation reflects biological reality, not spectral artifacts.
Diagnostic FAQs: Understanding the Spectral Skew
Q1: I am using a +3 Da standard (D2; 15N). Why is Natural Abundance (NIA) correction necessary if the overlap with the unlabeled M+0 is theoretically zero?
A: While the overlap of Unlabeled M+3 onto the Labeled M+0 channel is statistically negligible for a small molecule like Glycine (~75 Da), the reverse is not true.
The Problem: "Crosstalk" usually stems from the Labeled Standard contributing to the Unlabeled channel if the standard is not 100% pure.
The Reality: If your standard is 98% enriched, 2% of your IS signal exists as M+2 or M+1. If you spike your IS at 10x the concentration of your endogenous glycine, that "2% impurity" becomes a 20% error in your endogenous measurement.
Q2: My retention times (RT) for the Labeled Glycine and Endogenous Glycine are slightly different. Is this an instrument error?
A: No, this is the Deuterium Isotope Effect .
Mechanism: Deuterium (D) is more hydrophobic and has a smaller molar volume than Hydrogen (H). In Reverse Phase (RP) chromatography, D-labeled molecules often interact slightly less with the C18 stationary phase.
Result: The labeled Glycine (2,2-D2) will elute earlier than the unlabeled form.
Action: You must widen your integration windows or align peaks individually. Failing to account for this leads to "peak clipping" and ratio distortion.
Troubleshooting: The Chromatographic Isotope Effect
Issue: Split peaks or RT shifts causing integration errors.
Context: Deuterium-labeled compounds (D2) often elute 0.1–0.3 minutes earlier than H-forms on high-resolution columns.
Visualization: The Deuterium Shift Workflow
Corrective Protocol for RT Shifts
Overlay Extracted Ion Chromatograms (XICs): Plot m/z 76.04 (Unlabeled) and m/z 79.05 (Labeled).
Calculate
: If of the peak width, automatic integration algorithms may fail.
Optimization:
Immediate Fix: Manually adjust the integration window for the labeled channel to capture the "leading edge" of the peak.
Method Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography). The interaction mechanism in HILIC is less sensitive to the H/D hydrophobicity difference than C18 Reverse Phase [1].
Core Protocol: The Matrix Correction Method[1][2][3]
Objective: Mathematically strip away the contribution of natural isotopes and tracer impurities to derive the "True" abundance.
The Theory: Matrix Inversion
The measured intensity vector (
) is a product of the Correction Matrix () and the True distribution ().
Therefore, to find the true values:
Step-by-Step Implementation
Step 1: Define the Theoretical Distributions
You must calculate the expected isotopic distribution for both the pure Unlabeled Analyte (based on Natural Abundance) and the pure Labeled Standard (based on Certificate of Analysis purity).
Before Correction: You may see the M+0 signal rise slightly as M+3 concentration increases (due to impurities in the standard).
After Correction: The M+0 signal should remain flat (constant) regardless of how much M+3 you add.
Pass Criteria: Slope of M+0 vs. Spike Concentration < 0.01.
References
Zhang, Y., et al. (2014). "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization." Analytical Chemistry.
Midani, F. S., et al. (2017).[1][2] "A Computational Framework for High-Throughput Isotopic Natural Abundance Correction of Omics-Level Ultra-High Resolution FT-MS Datasets." ResearchGate.[3]
Millard, P., et al. (2012).[2] "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics.
Minimizing back-exchange of deuterium in Glycine (2,2-D2; 15N) aqueous solutions
A Guide to Minimizing Deuterium Back-Exchange in Aqueous Solutions Introduction Welcome to the technical support guide for Glycine (2,2-D2; 15N). This isotopically labeled compound is a critical tool for researchers, sci...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Minimizing Deuterium Back-Exchange in Aqueous Solutions
Introduction
Welcome to the technical support guide for Glycine (2,2-D2; 15N). This isotopically labeled compound is a critical tool for researchers, scientists, and drug development professionals, primarily serving as an internal standard for mass spectrometry (MS)-based quantification and as a tracer in metabolic flux analysis. The integrity of the deuterium labels at the C-2 (alpha) position is paramount for the accuracy of these applications.[1]
Frequently Asked Questions (FAQs)
Q1: What exactly is deuterium back-exchange in the context of Glycine (2,2-D2; 15N)?
Deuterium back-exchange is a chemical reaction where a covalently bonded deuterium atom is replaced by a hydrogen atom (proton) from the surrounding solvent.[2] For Glycine (2,2-D2; 15N), this specifically refers to the deuterons on the alpha-carbon (the carbon atom adjacent to the carboxyl group). When the compound is dissolved in a standard aqueous buffer (H₂O), the protons in the water can exchange with the deuterons on the glycine molecule, degrading the d2 state to d1 or even d0 (unlabeled). This loss of signal is a critical issue that must be minimized in any experiment relying on the isotopic label.[3]
Q2: What are the primary experimental factors that accelerate back-exchange?
The rate of hydrogen-deuterium exchange is highly dependent on the solution's environment. The three most critical factors you must control are:
pH: This is the single most important factor. The exchange reaction is catalyzed by both acids and bases.[2][4] For alpha-hydrogens, the exchange rate increases significantly at basic pH.[5][6]
Temperature: Higher temperatures provide the necessary activation energy for the exchange reaction to occur more rapidly.[7][8]
Time: The longer the deuterated compound is exposed to suboptimal conditions (e.g., high pH or temperature), the more extensive the back-exchange will be.
Q3: Why is pH so critical, and what is the optimal pH for stability?
The rate of hydrogen exchange at an alpha-carbon follows a V-shaped curve with respect to pH.[5] The reaction is slowest at a specific acidic pH, known as the pH minimum (pHmin). For amino acids and peptides, this minimum generally falls between pH 2.5 and 3.0 .[2][5]
Under Basic Conditions (pH > 7): Base-catalyzed exchange is highly efficient. A hydroxide ion (OH⁻) can abstract a deuteron from the alpha-carbon, forming a transient enolate intermediate, which is then readily protonated by water.
Under Acidic Conditions (pH < 2.5): Acid-catalyzed exchange can also occur, though it is typically less efficient for alpha-carbons than base catalysis.
Therefore, maintaining a pH between 2.5 and 4.0 is the most effective strategy to "quench" or dramatically slow the back-exchange reaction in aqueous solutions.[9]
Q4: Can I prevent back-exchange completely by using D₂O as the solvent?
Yes, preparing your solutions in 100% deuterium oxide (D₂O) is the most effective way to prevent back-exchange, as there are no protons to exchange with.[3] However, many biological and analytical experiments are incompatible with a full D₂O environment. When you must work in H₂O, the goal shifts from complete prevention to aggressive minimization of the exchange rate by controlling pH and temperature.
Troubleshooting Guide: Preserving Isotopic Purity
This section addresses common issues encountered in the lab.
Problem 1: Significant and rapid loss of deuterium label observed immediately after dissolving the solid compound.
Likely Cause: The compound was dissolved in a neutral or basic buffer (e.g., PBS pH 7.4, Tris pH 8.0). At these pH levels, base-catalyzed back-exchange is rapid.
Preventative Protocol:
Always use an acidic buffer. Prepare a buffer solution (e.g., 0.1% formic acid in water, or a 10 mM potassium phosphate buffer) and adjust its pH to between 2.5 and 4.0 using a calibrated pH meter.
Work cold. Chill the acidic buffer and all glassware (e.g., microfuge tubes, pipette tips) on ice before use.
Minimize exposure. Dissolve the Glycine (2,2-D2; 15N) solid in the pre-chilled acidic buffer immediately before use. Proceed with your experiment without delay.
Problem 2: My stock solution shows a gradual decrease in isotopic purity over days or weeks of storage.
Likely Cause: Improper storage conditions. Even at low temperatures, back-exchange will occur if the pH is not optimal.
Solution: Optimized Storage Protocol
Priority #1: Store as a Solid. The most stable form is the neat, solid powder. Store it at room temperature, protected from light and moisture, as recommended by suppliers.[10]
If a Stock Solution is Necessary:
Prepare the stock solution in an acidic buffer (pH 2.5-4.0) as described above.
Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -80°C . While -20°C is acceptable for short periods, -80°C is strongly recommended for long-term stability (months).[11]
Table 1: Recommended pH and Buffer Systems for Glycine (2,2-D2; 15N) Solutions
pH Range
Recommended Buffer System
Stability Level & Comments
2.5 - 4.0
0.1% Formic Acid in H₂O; 10 mM Potassium Phosphate
Optimal Stability. This is the recommended range for preparation and storage of all stock solutions.
4.1 - 6.0
10 mM Acetate Buffer; 10 mM MES Buffer
Moderate Risk. Back-exchange is slower than at neutral pH but still significant over time. Avoid for storage.
6.1 - 8.5
10 mM Potassium Phosphate; 10 mM HEPES; 10 mM Tris
High Risk. Significant back-exchange will occur. Only expose the compound to this pH range for the minimum time required by the experiment, and keep the temperature at 0-4°C.
> 8.5
Carbonate-Bicarbonate; CAPS
Extreme Risk. Very rapid back-exchange is expected. This pH range should be avoided entirely if possible.
Visualizing the Process: Mechanisms and Workflows
Mechanism of Alpha-Carbon Back-Exchange
The diagram below illustrates the catalytic pathways for deuterium loss. Base catalysis is the more significant concern for alpha-carbon exchange.
Caption: Acid and base-catalyzed back-exchange pathways for Glycine-d2.
Recommended Experimental Workflow
Follow this workflow to maximize the isotopic stability of your compound.
Caption: Optimized workflow for preparing Glycine-d2 aqueous solutions.
Detailed Experimental Protocol
Protocol 1: Preparation of a Stability-Optimized Stock Solution (10 mM)
This protocol details the preparation of a 10 mM stock solution of Glycine (2,2-D2; 15N) with minimized risk of back-exchange.
Buffer Preparation:
a. Prepare a 0.1% (v/v) formic acid solution in high-purity water.
b. Verify with a calibrated pH meter that the pH is between 2.7 and 2.8. This solution does not require further adjustment and serves as your primary solvent.
Pre-Chill Equipment: Place your solvent, microcentrifuge tubes, and pipette tips on ice for at least 15 minutes to bring them to ~0-4°C.
Weighing: On a calibrated analytical balance, weigh the required amount of Glycine (2,2-D2; 15N) solid. (For 1 mL of a 10 mM solution, you will need approximately 0.78 mg, accounting for the isotopic mass).
Dissolution:
a. Transfer the weighed solid into a pre-chilled microcentrifuge tube.
b. Add the calculated volume of the cold acidic solvent to the tube.
c. Vortex briefly (5-10 seconds) at low speed until the solid is fully dissolved. Keep the tube on ice as much as possible.
Usage and Storage:
a. For Immediate Use: Keep the solution on ice and use it as quickly as possible.
b. For Storage: Immediately aliquot the stock solution into single-use, pre-chilled tubes. Flash freeze the aliquots (e.g., in a dry ice/ethanol bath or a -80°C freezer) and store them at -80°C.
Ye, M., et al. (2020). A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins. Analyst. Available at: [Link]
Englander, S. W., et al. (2016). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. Journal of the American Society for Mass Spectrometry.
Chemistry LibreTexts. (2023). Deuterium Exchange. Retrieved from [Link]
Walters, B. T., et al. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. PMC - NIH. Available at: [Link]
Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Available at: [Link]
Hogan, C. J., et al. (2023). Ion-Neutral Clustering Alters Gas-Phase Hydrogen-Deuterium Exchange Rates. Physical Chemistry Chemical Physics. Available at: [Link]
Konopski, Ł., & Wszołek, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. Available at: [Link]
Karim, M. R., et al. (2023). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. MDPI. Available at: [Link]
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
Karim, M. R., et al. (2023). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. PubMed Central. Available at: [Link]
Bąchor, R., et al. (2014). The unusual hydrogen-deuterium exchange of α-carbon protons in N-substituted glycine-containing peptides. Journal of Mass Spectrometry. Available at: [Link]
Jones, L. (2022). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. Longdom Publishing. Available at: [Link]
Wilson, D. J. (2019). Temperature-dependent hydrogen deuterium exchange shows impact of analog binding on adenosine deaminase flexibility but not embedded thermal networks. Journal of Biological Chemistry.
He, Y., et al. (2005). A method for quantitative determination of deuterium content in biological material. Rapid Communications in Mass Spectrometry. Available at: [Link]
Izatt, R. M., et al. (1992). Effect of temperature and pressure on the protonation of glycine. PMC - NIH. Available at: [Link]
Technical Support Center: Maximizing Recovery of Glycine (2,2-D2; 15N) from Tissue Samples
Welcome to the technical support center dedicated to enhancing the recovery rates of Glycine (2,2-D2; 15N) in your tissue sample analysis. This resource is designed for researchers, scientists, and professionals in drug...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center dedicated to enhancing the recovery rates of Glycine (2,2-D2; 15N) in your tissue sample analysis. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this stable isotope-labeled internal standard in their quantitative bioanalytical workflows. Here, we provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and empower you to optimize your experimental outcomes. Our approach is rooted in explaining the "why" behind the "how," ensuring you can make informed decisions in your method development and execution.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing consistently low recovery of Glycine (2,2-D2; 15N) from my tissue samples. What are the most likely causes?
Low recovery of an internal standard like Glycine (2,2-D2; 15N) can stem from several stages of your analytical workflow. The most common culprits are inefficient extraction from the tissue matrix, loss during sample cleanup, or degradation of the analyte.[1] It is crucial to systematically evaluate each step to pinpoint the source of the issue.
Here's a logical breakdown of potential problem areas:
Incomplete Tissue Homogenization: The very first step is critical. If the tissue is not thoroughly homogenized, the extraction solvent cannot efficiently penetrate the sample to solubilize the glycine. This is particularly challenging in collagen-rich tissues.[2]
Suboptimal Extraction Solvent: The choice of extraction solvent and its ratio to the tissue weight is paramount. A solvent system that is not optimized for small, polar molecules like glycine will result in poor extraction efficiency.
Ineffective Protein Precipitation: Glycine can be trapped within the protein pellet during precipitation. The choice of precipitating agent and the conditions of precipitation (e.g., temperature, vortexing time) can significantly impact recovery.[3]
Analyte Loss During Cleanup: If you are employing a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step, the analyte can be lost if the sorbent or solvent system is not appropriate for glycine's properties.[4][5]
Analyte Degradation: Although glycine is a stable molecule, exposure to harsh pH conditions or elevated temperatures during processing could potentially lead to degradation.[1]
Q2: How can I improve my tissue homogenization technique for better glycine recovery?
Effective homogenization is the foundation of a successful extraction. The goal is to achieve a fine, uniform suspension that maximizes the surface area for solvent interaction.
Recommended Homogenization Techniques:
Technique
Advantages
Disadvantages
Best For
Bead Beating
High-throughput, effective for tough tissues.
Can generate heat, potentially leading to analyte degradation.[2]
Fibrous tissues (e.g., muscle, skin).
Rotor-Stator Homogenizer
Rapid and efficient for a wide range of tissues.
Can be difficult to clean between samples, risking cross-contamination.
Soft to moderately firm tissues (e.g., liver, kidney, brain).
Cryogenic Grinding
Minimizes heat-related degradation by keeping the sample frozen.
Can be labor-intensive and lower throughput.
Thermally sensitive analytes and tough tissues.
Key Considerations for Optimization:
Pre-cool your samples and homogenization tubes: This is crucial, especially when using bead beaters, to minimize any potential for thermal degradation.[6]
Optimize the bead size and material: For bead beaters, the size and material of the beads should be matched to the tissue type. Ceramic beads are often a good choice for their inertness and durability.[6]
Control the homogenization time and speed: Excessive homogenization can generate heat, while insufficient homogenization will lead to incomplete extraction. Perform optimization experiments to find the ideal parameters for your specific tissue type.[6]
Troubleshooting Guide: A Step-by-Step Approach to Improving Glycine (2,2-D2; 15N) Recovery
This guide provides a systematic workflow to diagnose and resolve low recovery issues.
Step 1: Evaluating and Optimizing Tissue Homogenization and Extraction
The initial extraction is a critical control point. Inefficiencies here will propagate through the entire workflow.
Experimental Protocol: Optimizing Homogenization and Extraction
Sample Preparation: Start with a consistent weight of frozen tissue (e.g., 50 mg).
Internal Standard Spiking: Add a known amount of Glycine (2,2-D2; 15N) solution to the tissue before homogenization. This ensures the internal standard experiences the same extraction conditions as the endogenous analyte.
Homogenization:
Method A (Bead Beating): Place the tissue in a 2 mL tube with ceramic beads. Add a pre-chilled extraction solvent. Homogenize in a bead beater for 2-3 cycles of 30-60 seconds, with cooling on ice between cycles.[6]
Method B (Rotor-Stator): Place the tissue in a suitable tube with pre-chilled extraction solvent. Homogenize with a rotor-stator homogenizer at a medium to high speed for 30-60 seconds, keeping the sample on ice.
Extraction Solvent Comparison: Test a variety of extraction solvents to determine the optimal one for your tissue type. Common choices for polar metabolites include:
80% Methanol in water
80% Acetonitrile in water
Methanol:Acetonitrile:Water (2:2:1, v/v/v)
Centrifugation: After homogenization, centrifuge the samples at high speed (e.g., >10,000 x g) at 4°C to pellet cellular debris.
Supernatant Collection: Carefully collect the supernatant for the next step.
Caption: Initial Tissue Extraction Workflow.
Step 2: Optimizing Protein Precipitation
Protein precipitation is a common and effective way to remove the bulk of macromolecules from your sample. However, improper technique can lead to co-precipitation of your analyte of interest.
Q3: My recovery is still low after optimizing homogenization. Could protein precipitation be the issue?
Yes, this is a very common source of analyte loss. Glycine, being a small and polar amino acid, can get trapped in the protein pellet.
Experimental Protocol: Comparing Protein Precipitation Methods
Starting Material: Use the supernatant collected from the optimized extraction step.
Precipitation Agents: Test the following common protein precipitation agents:
Acetonitrile (ACN): Add 3 volumes of ice-cold ACN to 1 volume of supernatant.
Methanol (MeOH): Add 3 volumes of ice-cold MeOH to 1 volume of supernatant.
Trichloroacetic Acid (TCA): Add a final concentration of 5-10% TCA. Caution: TCA is a strong acid and can potentially cause analyte degradation. It is generally less preferred for small molecule analysis unless necessary.
Incubation: Vortex the samples thoroughly and incubate at a low temperature (e.g., -20°C) for at least 30 minutes to facilitate protein precipitation.
Centrifugation: Centrifuge at high speed and low temperature to pellet the precipitated proteins.
Supernatant Transfer: Carefully transfer the supernatant to a new tube for further processing or direct analysis.
Troubleshooting Protein Precipitation:
Issue
Potential Cause
Recommended Solution
Low Recovery
Analyte co-precipitation.
Try a different precipitation solvent. Optimize the solvent-to-sample ratio. Ensure thorough vortexing.
Precipitate is not compact
Insufficient incubation time or temperature.
Increase the incubation time and/or lower the temperature.
Sample bumping during solvent evaporation
Residual protein in the supernatant.
Ensure complete precipitation and careful transfer of the supernatant.
Step 3: Addressing Matrix Effects in LC-MS/MS Analysis
Even with good recovery through the extraction and cleanup steps, matrix effects can suppress the ionization of Glycine (2,2-D2; 15N) in the mass spectrometer, leading to an apparent low recovery.
Q4: How do I know if matrix effects are impacting my results, and how can I mitigate them?
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[7] This can lead to either ion suppression or enhancement, both of which will compromise the accuracy of your quantification.
Assessing Matrix Effects:
A common method to evaluate matrix effects is the post-extraction spike experiment:
Extract a blank tissue sample (without the internal standard).
Prepare two sets of samples:
Set A: Spike a known amount of Glycine (2,2-D2; 15N) into the blank matrix extract.
Set B: Spike the same amount of Glycine (2,2-D2; 15N) into a pure solvent.
Analyze both sets by LC-MS/MS and compare the peak areas.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Strategies to Mitigate Matrix Effects:
Improve Sample Cleanup: If significant matrix effects are observed, consider incorporating a more rigorous cleanup step, such as solid-phase extraction (SPE).[4]
Optimize Chromatography: Adjust your LC method to chromatographically separate the Glycine (2,2-D2; 15N) from the interfering matrix components. This could involve changing the mobile phase composition, gradient, or column chemistry.
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[8] However, ensure that the analyte concentration remains above the lower limit of quantification.
Use a Stable Isotope-Labeled Internal Standard: You are already using Glycine (2,2-D2; 15N), which is the best practice! Since the internal standard is chemically identical to the analyte, it will experience the same matrix effects, allowing for accurate correction during data analysis.[9]
Technical Support Center: Isotopic Enrichment of Glycine (2,2-D2; 15N)
Welcome to the technical support center for the analysis of Glycine (2,2-D2; 15N). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this stable isotope-labeled comp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the analysis of Glycine (2,2-D2; 15N). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this stable isotope-labeled compound in their studies. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the calculation of isotopic enrichment percentages. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure the integrity and accuracy of your experimental data.
Understanding the Molecule: Glycine (2,2-D2; 15N)
Glycine (2,2-D2; 15N) is a stable isotope-labeled version of the simplest amino acid, glycine. It is specifically labeled with two deuterium (²H or D) atoms at the α-carbon (the 2-position) and one nitrogen-15 (¹⁵N) atom in the amino group. This labeling strategy provides a distinct mass shift, making it an excellent tracer for metabolic flux analysis, a standard for quantitative proteomics, and a tool in drug development to study metabolic stability.[1][2]
Property
Unlabeled Glycine (C₂H₅NO₂)
Glycine (2,2-D2; ¹⁵N) (C₂H₃D₂¹⁵NO₂)
Monoisotopic Mass
75.03203 Da
78.04458 Da
Mass Shift
M
M+3
Labeling Sites
None
Two deuterium atoms at the α-carbon, one ¹⁵N atom
Core Principles of Isotopic Enrichment Calculation
The fundamental principle behind calculating isotopic enrichment is to determine the proportion of the labeled compound relative to its unlabeled counterpart in a given sample. This is typically achieved using mass spectrometry (MS), which separates ions based on their mass-to-charge ratio (m/z).[3] The resulting mass spectrum displays the relative abundance of different isotopologues.
However, the calculation is not as simple as comparing the peak intensities of the labeled and unlabeled species. A critical step that is often overlooked is the correction for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁷O, ¹⁸O).[4] All naturally occurring compounds contain a small percentage of these heavier isotopes, which contribute to the M+1, M+2, etc. peaks in a mass spectrum.[4][5] Failing to correct for this natural isotopic distribution will lead to an overestimation of the isotopic enrichment.
Frequently Asked Questions (FAQs)
Q1: Why is correcting for natural isotopic abundance so critical?
A1: Every element exists as a mixture of stable isotopes in nature. For example, about 1.1% of all carbon is ¹³C, and about 0.37% of nitrogen is ¹⁵N.[6] These naturally occurring heavy isotopes create a characteristic isotopic pattern for any molecule. When you analyze a sample containing an intentionally labeled compound, the observed mass spectrum is a combination of the isotopic pattern of the unlabeled (natural abundance) compound and the isotopic pattern of the labeled compound.[4] To accurately determine the true enrichment from your experiment, you must mathematically subtract the contribution of the naturally abundant isotopes from the observed signal of the labeled species.[7][8] Without this correction, the calculated enrichment percentage will be artificially inflated.
Q2: What are the expected m/z values for unlabeled and labeled Glycine (2,2-D2; 15N)?
A2: The expected m/z values will depend on the ionization method used. For electrospray ionization (ESI) in positive mode, you will typically observe the protonated molecule [M+H]⁺.
Species
Formula
Monoisotopic Mass (Da)
Expected [M+H]⁺ (m/z)
Unlabeled Glycine
C₂H₅NO₂
75.03203
76.03986
Glycine (2,2-D2; ¹⁵N)
C₂H₃D₂¹⁵NO₂
78.04458
79.05241
It is crucial to use high-resolution mass spectrometry to resolve these peaks from potential interferences.
Q3: My mass spectrum shows more than just the M and M+3 peaks. What are these other peaks?
A3: A mass spectrum of a sample containing both unlabeled and labeled glycine will show a cluster of peaks around the main isotopologues. These additional peaks arise from several sources:
Natural Isotopic Abundance: Both the unlabeled (M) and the labeled (M+3) species will have their own associated M+1 and M+2 peaks due to the natural abundance of ¹³C.
Incomplete Labeling: The synthesis of stable isotope-labeled compounds is rarely 100% efficient. Your Glycine (2,2-D2; ¹⁵N) standard may contain small amounts of partially labeled species, such as Glycine (2,2-D2) or Glycine (¹⁵N).
Metabolic Scrambling: In biological systems, the labels can sometimes be metabolically removed and incorporated into other molecules, or the labeled glycine can be diluted by endogenous, unlabeled glycine.[9]
Q4: Can I just use the peak intensities from the mass spectrum to calculate the enrichment percentage?
A4: No, directly using raw peak intensities is not recommended. The calculation must account for the full isotopic distribution of both the unlabeled and labeled species. A common and robust method involves using a system of linear equations or matrix algebra to deconvolute the overlapping isotopic patterns.[10][11][12] Several software packages and online tools are available to perform these corrections.
Troubleshooting Guide
This section addresses specific problems you might encounter during your analysis.
Issue 1: Calculated Enrichment is Higher Than Expected (e.g., >100%)
Possible Causes and Solutions:
Failure to Correct for Natural Isotopic Abundance: This is the most common reason for artificially high enrichment values.
Solution: Ensure your data processing workflow includes a step for natural abundance correction. This typically involves analyzing an unlabeled glycine standard under the same conditions to determine its natural isotopic pattern. This pattern is then used to correct the data from your labeled samples.[4]
Overlapping Peaks from Contaminants: A co-eluting compound with a similar m/z can interfere with the peaks of interest.
Solution: Improve your chromatographic separation to resolve the contaminant. If this is not possible, you may need to use tandem mass spectrometry (MS/MS) to isolate a specific fragment ion of glycine for quantification, which can provide greater specificity.[13]
Incorrect Background Subtraction: Improper background subtraction can distort the relative peak intensities.
Solution: Review your background subtraction method. Ensure that the background region selected is representative and does not contain interfering signals.
Issue 2: Poor Reproducibility of Enrichment Calculations
Possible Causes and Solutions:
Non-linear Detector Response: If the concentration of your analyte is too high, the mass spectrometer's detector can become saturated, leading to non-linear signal response and inaccurate intensity measurements.
Solution: Prepare a dilution series of your sample to ensure you are working within the linear dynamic range of the instrument.
Variable Ionization Efficiency: Changes in the sample matrix or instrument conditions can affect how efficiently the labeled and unlabeled glycine are ionized, leading to variations in their relative intensities.
Solution: Use an internal standard, ideally a different isotopologue of glycine (e.g., ¹³C₂-¹⁵N-Glycine), to normalize for variations in ionization efficiency and sample preparation.
Inconsistent Sample Handling: Repetitive sampling from a batch experiment can alter the concentration and isotopic composition of the remaining sample, especially if there is any fractionation during the process.[14]
Solution: Standardize your sample preparation and injection protocols. If possible, prepare single-use aliquots to avoid repeated sampling from the same vial.
Issue 3: Unexpected Isotopologues are Observed
Possible Causes and Solutions:
In-source Fragmentation or H/D Exchange: The conditions in the mass spectrometer's ion source can sometimes cause the molecule to fragment or exchange its deuterium atoms with hydrogen atoms from the solvent.
Solution: Optimize your ion source parameters (e.g., temperatures, voltages) to minimize these effects. Using a less protic solvent system, if compatible with your chromatography, can also help reduce H/D exchange.
Metabolic Interconversion: In biological experiments, the labeled glycine can be metabolized into other compounds, which may then be converted back to glycine, but with a different labeling pattern. For example, the nitrogen from ¹⁵N-glycine can be transferred to other amino acids.[15]
Solution: This is a biological phenomenon rather than an analytical error. Tandem MS (MS/MS) can be used to fragment the glycine molecule and confirm the location of the labels, helping to elucidate these metabolic pathways.[9]
Experimental Protocols
Protocol 1: Determining the Natural Isotopic Distribution of Unlabeled Glycine
Prepare a Standard: Create a solution of high-purity, unlabeled glycine in a solvent system identical to the one used for your experimental samples. The concentration should be within the linear range of your mass spectrometer.
Acquire Mass Spectrum: Analyze the unlabeled glycine standard using your established LC-MS method. Acquire data in full scan mode with high resolution.
Process the Data: Integrate the peak areas for the monoisotopic peak (M) and the subsequent isotopic peaks (M+1, M+2, etc.).
Calculate Relative Abundances: Normalize the intensities of the M+1, M+2, etc. peaks to the intensity of the M peak (set to 100%). This provides the experimental natural isotopic distribution.
Protocol 2: Calculating Isotopic Enrichment with Correction
Acquire Data: Analyze your experimental sample containing the mixture of unlabeled and Glycine (2,2-D2; ¹⁵N) using the same LC-MS method.
Extract Ion Chromatograms (EICs): Generate EICs for the m/z of the unlabeled glycine ([M+H]⁺) and the labeled glycine ([M+3+H]⁺).
Integrate Peak Areas: Integrate the areas under the peaks in the EICs.
Apply Correction Matrix: Use a mathematical approach, such as a correction matrix derived from the natural isotopic distribution of both the unlabeled and the fully labeled standards, to solve for the true abundances of the labeled and unlabeled species.[11][12] A simplified equation to illustrate the concept for the M+3 peak is:
Where I is the intensity and A is the natural abundance of the M+3 isotopologue for the unlabeled species. More complex matrix-based methods are required for accurate deconvolution.[10][11]
Calculate Enrichment Percentage:
Enrichment (%) = (Corrected Abundance of Labeled Glycine / (Corrected Abundance of Labeled Glycine + Corrected Abundance of Unlabeled Glycine)) * 100
Visualizations
Workflow for Isotopic Enrichment Calculation
Caption: Workflow for calculating isotopic enrichment.
Storage stability of Glycine (2,2-D2; 15N) solutions for long-term studies
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Glycine (2,2-D2; 15N) solutions in long-term studies. Here, we address common challenges and questi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Glycine (2,2-D2; 15N) solutions in long-term studies. Here, we address common challenges and questions regarding the storage, stability, and handling of these critical reagents to ensure the integrity and reproducibility of your experimental data.
Section 1: Understanding the Stability of Isotopically Labeled Glycine
Glycine (2,2-D2; 15N) is an invaluable tool in metabolic research, proteomics, and drug development, where it serves as a stable, non-radioactive tracer.[1][] The deuterium (D or 2H) and nitrogen-15 (15N) isotopes do not decay over time, making them ideal for long-term studies.[] The chemical stability of Glycine (2,2-D2; 15N) in an aqueous solution is comparable to that of unlabeled glycine. However, like all amino acid solutions, its integrity can be compromised by several factors over time, including temperature fluctuations, pH shifts, microbial contamination, and exposure to light and oxygen.
Section 2: Recommended Storage and Handling Protocols
To maximize the shelf-life of your Glycine (2,2-D2; 15N) solutions and ensure experimental consistency, adherence to proper storage and handling protocols is paramount.
Recommended Storage Conditions Summary
Storage Duration
Temperature
Key Considerations
Short-term (up to 1 week)
2-8°C
Use sterile, tightly sealed containers. Protect from light.
Medium-term (1-6 weeks)
-20°C
Aliquot to avoid freeze-thaw cycles. Use cryo-resistant tubes.
Long-term (months to years)
-80°C
Aliquot into single-use volumes. Store in a designated freezer to minimize temperature fluctuations.[3]
Experimental Protocol: Preparation and Aliquoting of a Stock Solution
Pre-Experiment Preparation:
Bring the lyophilized Glycine (2,2-D2; 15N) powder and the desired solvent (e.g., sterile, nuclease-free water or buffer) to room temperature before opening to prevent condensation.
Work in a sterile environment (e.g., a laminar flow hood) to minimize the risk of microbial contamination.
Reconstitution:
Calculate the required volume of solvent to achieve the target concentration.
Add the solvent to the vial of lyophilized glycine.
Gently vortex or swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent potential foaming or degradation.
Aliquoting:
Dispense the stock solution into smaller, single-use volumes in sterile, cryo-resistant tubes (e.g., polypropylene microcentrifuge tubes).
The volume of each aliquot should be appropriate for a single experiment to avoid repeated freeze-thaw cycles, which can degrade the amino acid.
Storage:
Label each aliquot clearly with the compound name, concentration, and date of preparation.
For long-term storage, promptly place the aliquots in a -80°C freezer.[3]
Section 3: Troubleshooting Guide for Stability Issues
Even with the best practices, you may encounter issues with your Glycine (2,2-D2; 15N) solutions. This guide will help you identify and resolve common problems.
Observed Problem
Probable Cause(s)
Recommended Solution(s) & Preventative Measures
Change in concentration (lower than expected)
- Adsorption to container walls: Glycine can adhere to certain types of plastic or glass surfaces. - Evaporation: Improperly sealed containers can lead to solvent loss over time.
- Use low-protein-binding polypropylene tubes. - Ensure container caps are tightly sealed. For long-term storage, consider using caps with O-rings. - Re-verify the concentration using a suitable analytical method (e.g., HPLC, mass spectrometry).
Visible particulate matter or cloudiness
- Microbial contamination: Introduction of bacteria or fungi during handling. - Precipitation: The concentration of the solution may exceed its solubility at the storage temperature.
- Prepare solutions in a sterile environment and use sterile solvents. - Filter-sterilize the solution through a 0.22 µm filter before aliquoting. - If precipitation is suspected, gently warm the solution to room temperature and vortex to redissolve. If it persists, the solution may be supersaturated.
Discoloration (e.g., yellowing)
- Oxidation: Particularly if the solution is not protected from light or is stored at room temperature for extended periods.[4] - Reaction with contaminants: Impurities in the solvent or from the container can react with glycine.
- Store solutions in amber or opaque tubes to protect from light.[5] - Use high-purity, sterile solvents for reconstitution. - Prepare fresh solutions if significant discoloration is observed.
Inconsistent experimental results
- Degradation of the glycine molecule: Can be caused by repeated freeze-thaw cycles, improper pH, or prolonged storage at suboptimal temperatures. Potential degradation pathways include deamination, decarboxylation, or oligomerization.[3][6] - Inaccurate initial concentration: Errors in weighing or dilution during preparation.
- Always aliquot solutions to avoid freeze-thaw cycles. - Ensure the pH of the solution is appropriate for glycine stability (generally slightly acidic to neutral). - For critical long-term studies, periodically re-qualify the stored solution using an analytical method to confirm its integrity. - Prepare a fresh stock solution and compare its performance to the stored solution.
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for inconsistent experimental results.
Section 4: Frequently Asked Questions (FAQs)
Q1: Does the isotopic labeling of Glycine (2,2-D2; 15N) affect its stability in solution compared to unlabeled glycine?
A: No, the stable isotopic labels (Deuterium and 15N) do not impact the chemical stability of the glycine molecule.[1][] The degradation pathways and stability profile are expected to be identical to those of unlabeled glycine under the same storage conditions.
Q2: What is the primary cause of degradation in glycine solutions, and how can I prevent it?
A: The most common causes of degradation are microbial contamination and repeated freeze-thaw cycles. To prevent this, always work in a sterile environment when preparing and handling your solutions, use sterile solvents and containers, and aliquot your stock solution into single-use volumes to avoid the need to thaw and re-freeze the entire stock.[7]
Q3: Can I store my Glycine (2,2-D2; 15N) solution at 4°C for several months?
A: While short-term storage at 4°C (up to a week) is generally acceptable, for storage longer than a few weeks, it is highly recommended to store aliquots at -20°C or, for optimal stability over several months to years, at -80°C.[3] Storing at 4°C for extended periods increases the risk of microbial growth and slow chemical degradation.
Q4: My glycine solution has turned slightly yellow. Can I still use it?
A: A yellowish tint can be an indication of oxidation or other forms of chemical degradation.[4] For sensitive and quantitative applications, it is strongly recommended to discard the discolored solution and prepare a fresh stock to ensure the accuracy and reproducibility of your results.
Q5: What analytical methods are suitable for confirming the concentration and integrity of my glycine solution?
A: Several analytical methods can be used. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for determining both the concentration and purity of glycine solutions.[8][9] For isotopically labeled compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful as it can confirm the mass of the labeled glycine, ensuring its isotopic integrity. Enzymatic assays using glycine oxidase can also provide a quantitative measure of glycine concentration.[4]
References
Körner, L. M., et al. (2021). Known degradation pathways for amino acids under hydrothermal conditions. ResearchGate. Available at: [Link]
Kikuchi, G., Motokawa, Y., Yoshida, T., & Hiraga, K. (2008). Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 84(7), 246–263. Available at: [Link]
Google Patents. (2017). CN106596799A - Method for detecting glycine and impurities thereof by high performance liquid chromatography.
Mizukoshi, T., et al. (2019). Development of a rapid and simple glycine analysis method using a stable glycine oxidase mutant. Analytical Biochemistry, 587, 113447. Available at: [Link]
Biotage. (2023). How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage. Available at: [Link]
Huang, Z., Lin, Z., & Song, C. (2007). Structure and stability of complexes of glycine and glycine methyl analogs with H+, Li+, and Na+. Journal of the American Chemical Society, 129(26), 8333-8344. Available at: [Link]
Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 63(1), 24-36. Available at: [Link]
ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions? ResearchGate. Available at: [Link]
Reactome. (n.d.). Glycine degradation. Reactome. Available at: [Link]
ResearchGate. (2024). Critical survey of stability constants of complexes of glycine. ResearchGate. Available at: [Link]
Walsh Medical Media. (2023). Synthesis and Degradation of Glycine and The Role of Glycine Therapy in Organ Transplantation Failure Prevention. Walsh Medical Media. Available at: [Link]
de Sain-van der Velden, M. G. M., et al. (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 8(1), 10. Available at: [Link]
Rowley, J. A., & Kenyon, D. H. (1973). Stability of Solutions of Essential Amino Acids. American Journal of Health-System Pharmacy, 30(9), 831–834. Available at: [Link]
STEMart. (n.d.). Analysis of Glycine by Spectrophotometry. STEMart. Available at: [Link]
ResearchGate. (2016). How to prepare and store Amino acid stock solution? ResearchGate. Available at: [Link]
ResearchGate. (2022). How to select a suitable isotope to label certain amino acid in a signature peptide for proteomics using LC-MS? ResearchGate. Available at: [Link]
A Researcher's Guide to Glycine Tracing: A Comparative Analysis of Stable Isotope and Radioactive Labeling
In the intricate world of metabolic research, the ability to trace the fate of molecules is paramount. Glycine, the simplest of amino acids, plays a multifaceted role in cellular metabolism, acting as a building block fo...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of metabolic research, the ability to trace the fate of molecules is paramount. Glycine, the simplest of amino acids, plays a multifaceted role in cellular metabolism, acting as a building block for proteins, a neurotransmitter, and a key component in the synthesis of purines, glutathione, and heme. To unravel its complex journey through biological systems, researchers have historically relied on isotopic labeling. This guide provides an in-depth comparison of two principal tracing methodologies: the use of the stable isotope-labeled compound Glycine (2,2-D2; 15N) and traditional radioactive glycine tracers such as [³H]-glycine and [¹⁴C]-glycine.
This document is intended for researchers, scientists, and drug development professionals, offering a technical and practical comparison to inform experimental design and tracer selection. We will delve into the fundamental principles of each technique, their respective strengths and limitations, and provide detailed experimental protocols to illustrate their application.
The Fundamental Divide: Stability vs. Radioactivity
The core difference between these two classes of tracers lies in the nature of their isotopic labels. Glycine (2,2-D2; 15N) is enriched with stable, non-radioactive isotopes of hydrogen (deuterium, ²H or D) and nitrogen (¹⁵N). These heavier isotopes do not decay and emit radiation[1]. Their presence is detected by a mass shift using mass spectrometry (MS) or by nuclear magnetic resonance (NMR) spectroscopy.
In contrast, radioactive glycine tracers , such as [³H]-glycine and [¹⁴C]-glycine, incorporate radioactive isotopes that undergo spontaneous decay, emitting beta particles. This radioactive decay is the basis of their detection, typically quantified using liquid scintillation counting.
This fundamental distinction has profound implications for every aspect of their use, from experimental design and safety considerations to data analysis and the types of biological questions that can be addressed.
Head-to-Head Comparison: Performance and Practicalities
To provide a clear and objective comparison, the following table summarizes the key performance characteristics and practical considerations for Glycine (2,2-D2; 15N) and radioactive glycine tracers.
Feature
Glycine (2,2-D2; 15N) (Stable Isotope)
Radioactive Glycine Tracers ([³H], [¹⁴C])
Detection Principle
Mass shift detected by Mass Spectrometry (LC-MS/MS, GC-MS) or NMR.
Beta particle emission detected by Liquid Scillation Counting.
Sensitivity
High; Limit of Quantitation (LOQ) for glycine by LC-MS/MS can reach the nanomolar range (e.g., 100 nM or 40 ng/mL)[2][3].
Very high; Liquid scintillation counters can detect less than 1 Becquerel (Bq) of activity[4]. For tritium in water, detection limits can be as low as 0.236 Tritium Units (TU) with extended counting times[5].
Multiplexing
Excellent; allows for the simultaneous tracking of multiple stable isotope-labeled compounds in a single experiment.
Limited; distinguishing between different beta-emitting isotopes (e.g., ³H and ¹⁴C) is possible but more complex than with stable isotopes.
Safety & Handling
Non-radioactive, posing no radiation hazard. Standard laboratory precautions for chemical handling apply[6].
Radioactive materials require specialized licensing, handling, storage, and disposal procedures to minimize radiation exposure[6]. Personal protective equipment and designated work areas are mandatory.
Waste Disposal
Disposal as standard chemical waste.
Requires disposal as radioactive waste, which is costly and highly regulated.
Cost
The initial cost of stable isotope-labeled compounds can be high. For example, 250 mg of Glycine-¹⁵N (98 atom % ¹⁵N) can cost around $124.00, while 1 g of Glycine (¹⁵N, 98%) can be approximately $266.00. The cost of Glycine-1-¹³C,¹⁵N can be around $418.00 for 250mg. The instrumentation (mass spectrometer) represents a significant capital investment.
The per-unit cost of the radioactive tracer may be lower, but the associated costs of handling, waste disposal, and regulatory compliance are substantial.
In Vivo Human Studies
Generally considered safe for human studies, allowing for a wider range of clinical research applications.
Use in humans is highly restricted due to the inherent risks of radiation exposure.
Information Richness
Mass spectrometry can provide information on the positional incorporation of isotopes within a molecule (isotopologue analysis), offering deeper insights into metabolic pathways.
Provides a quantitative measure of the total amount of the tracer present but limited information on its molecular structure.
Navigating the Glycine Metabolic Network
To effectively utilize any tracer, a fundamental understanding of the metabolic pathways in which it participates is crucial. Glycine is a central node in cellular metabolism, with several key biosynthetic and degradative routes.
Caption: Simplified overview of major metabolic pathways involving glycine.
This network highlights the potential fates of a glycine tracer, whether stable isotope-labeled or radioactive. The choice of tracer and experimental design will depend on which of these pathways is the focus of the investigation. For instance, studying the flux through the glycine cleavage system can be achieved by monitoring the incorporation of the ¹⁵N label from Glycine (2,2-D2; ¹⁵N) into other nitrogen-containing metabolites.
Experimental Protocols: A Practical Guide
The true value of a tracer lies in its application. Below are detailed, step-by-step methodologies for key experiments using both Glycine (2,2-D2; 15N) and radioactive glycine tracers. These protocols are designed to be self-validating by including appropriate controls and quality checks.
Experiment 1: Measuring Whole-Body Protein Turnover in a Rodent Model Using [¹⁵N]Glycine
This protocol describes a primed, constant infusion of [¹⁵N]glycine to determine whole-body protein turnover, a common application for this stable isotope tracer.
Causality: A primed, constant infusion is used to rapidly achieve and then maintain a steady-state isotopic enrichment in the free amino acid pool, which is essential for accurate kinetic modeling.
Caption: Workflow for measuring whole-body protein turnover using [¹⁵N]glycine.
Methodology:
Animal Preparation:
Acclimatize rodents (e.g., mice or rats) to individual metabolic cages that allow for separate collection of urine and feces.
Surgically implant a catheter into a suitable blood vessel (e.g., jugular vein) for infusion. Allow for a recovery period of at least 3-5 days.
Tracer Infusion:
Prepare a sterile solution of [¹⁵N]glycine.
Administer a priming dose of [¹⁵N]glycine to rapidly raise the isotopic enrichment of the free glycine pool to the expected plateau level[7]. The priming dose is typically 1800 times the minute infusion rate[7].
Immediately following the priming dose, begin a continuous infusion of [¹⁵N]glycine at a rate of approximately 0.28 µg ¹⁵N/kg/min for 24-36 hours[7].
Sample Collection:
Collect urine at regular intervals (e.g., every 2-4 hours) once the isotopic steady state is expected (typically after 10-18 hours with a primed infusion)[7].
Optional: Collect small blood samples at timed intervals to confirm the isotopic enrichment of plasma-free glycine.
Sample Analysis:
Isolate urea and ammonia from the urine samples.
Determine the ¹⁵N enrichment of urinary urea and ammonia using Gas Chromatography-Mass Spectrometry (GC-MS) or Isotope Ratio Mass Spectrometry (IRMS).
If blood samples were collected, precipitate plasma proteins and analyze the supernatant for ¹⁵N enrichment in free glycine using LC-MS/MS.
Data Calculation:
Calculate nitrogen flux (Q) using the formula: Q = d / e, where 'd' is the rate of isotope infusion and 'e' is the isotopic enrichment of the end product (urinary urea or ammonia) at plateau.
Calculate rates of whole-body protein synthesis and breakdown based on the nitrogen flux and nitrogen intake/excretion data.
Experiment 2: Neurotransmitter Uptake Assay in Brain Synaptosomes Using [³H]-Glycine
This protocol details a classic radiotracer assay to measure the uptake of glycine into isolated nerve terminals (synaptosomes), a method used to study the function of glycine transporters.
Causality: The high specific activity of [³H]-glycine allows for the detection of low levels of uptake into a small amount of biological material like synaptosomes. The use of specific inhibitors validates that the observed uptake is transporter-mediated.
A Guide to Ensuring Reproducibility in Metabolic Flux Analysis with Glycine (2,2-D2; 15N)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on achieving and evaluating the reproducibility of metabolic flux analysis (MFA) results using the dually labe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on achieving and evaluating the reproducibility of metabolic flux analysis (MFA) results using the dually labeled tracer, Glycine (2,2-D2; 15N). We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear methodology for comparing the reproducibility of this tracer against other alternatives.
The Imperative of Reproducibility in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique for the quantitative study of metabolic pathways within a biological system.[1][2] By tracing the flow of atoms from isotopically labeled substrates through metabolic networks, MFA provides a detailed snapshot of cellular physiology.[3] The reliability of these intricate flux maps is paramount, as they inform critical decisions in drug development, metabolic engineering, and our fundamental understanding of disease.[1] The ability to reproduce MFA results is the cornerstone of scientific validity, ensuring that findings are not artifacts of a single experiment but are robust and reliable.[4]
The choice of isotopic tracer is a critical determinant of the precision and accuracy of flux estimations.[2][5] Glycine, as a central metabolite involved in one-carbon metabolism, purine synthesis, and redox homeostasis, is a valuable probe for cellular metabolic activity.[5] The dually labeled isotopologue, Glycine (2,2-D2; 15N), offers the unique advantage of simultaneously tracing both carbon/hydrogen and nitrogen fluxes, providing a more comprehensive view of interconnected metabolic pathways. This guide will specifically address the methodologies required to ensure the reproducibility of flux data generated using this versatile tracer.
Experimental Design for a Robust Reproducibility Study
A well-designed experiment is the foundation of reproducible MFA. The following protocol is designed to be a self-validating system, incorporating the necessary controls and replicates to rigorously assess the reproducibility of metabolic flux results with Glycine (2,2-D2; 15N).
Experimental Workflow Overview
The overall workflow for a reproducibility study involves parallel labeling experiments with technical and biological replicates, followed by sample analysis and data processing to compare flux variabilities.
Caption: Experimental workflow for assessing reproducibility.
Detailed Experimental Protocol
Objective: To quantify the technical and biological variability of metabolic flux measurements using Glycine (2,2-D2; 15N).
Quenching solution (e.g., 60% methanol in water, -80°C)
Extraction solvent (e.g., 80% methanol in water, -80°C)
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
Cell Culture and Seeding:
Culture cells under standard conditions to ensure consistent growth and metabolic state.
Seed cells in multiple replicate plates or flasks. For this study, prepare at least three biological replicates.
Allow cells to reach a predefined confluency (e.g., 70-80%) in standard growth medium.
Media Switch and Tracer Administration:
Aspirate the standard growth medium and wash the cells once with pre-warmed PBS.
For each biological replicate, switch to a glycine-free medium supplemented with a known concentration of Glycine (2,2-D2; 15N). This will be performed on two separate plates/flasks for each biological replicate to create technical replicates.
As a control, a parallel set of cultures can be maintained in a medium with unlabeled glycine.
Incubate the cells for a predetermined duration to achieve isotopic steady state. This time should be optimized for the cell line and pathways of interest.[2]
Metabolite Quenching and Extraction:
To halt metabolic activity instantaneously, rapidly aspirate the labeling medium.
Immediately wash the cells with ice-cold PBS.
Add ice-cold quenching solution to the cells and incubate at -80°C for 5 minutes.
Scrape the cells in the quenching solution and transfer to a microcentrifuge tube.
Centrifuge at high speed at 4°C to pellet the cell debris.
Transfer the supernatant containing the extracted metabolites to a new tube for analysis.
LC-MS/MS Analysis:
Analyze the metabolite extracts using a high-resolution LC-MS/MS system.
Develop a targeted method to detect and quantify glycine and downstream metabolites of interest (e.g., serine, purine precursors, glutathione).
Acquire data in a manner that allows for the determination of the mass isotopomer distribution (MID) for each metabolite.
Data Analysis and Interpretation
Mass Isotopomer Distribution (MID) Analysis
The raw mass spectrometry data must be processed to determine the fractional abundance of each mass isotopomer for every metabolite of interest. This involves correcting for the natural abundance of stable isotopes.[7] The resulting MIDs are the primary input for flux calculations.
Metabolic Flux Calculation
Metabolic fluxes are estimated by fitting the experimentally measured MIDs and extracellular rates (e.g., glycine uptake) to a metabolic network model using specialized software such as INCA or Metran.[2] The model should encompass the relevant pathways for glycine metabolism.
Statistical Assessment of Reproducibility
To quantitatively assess reproducibility, the following statistical analyses should be performed:
Coefficient of Variation (CV): Calculate the CV for each measured flux across both technical and biological replicates. The CV (standard deviation / mean) provides a standardized measure of variability.
Confidence Intervals: Determine the 95% confidence intervals for each estimated flux.[8] Overlapping confidence intervals between replicates suggest good reproducibility.
Statistical Tests: For comparisons between different conditions or tracers, appropriate statistical tests (e.g., t-test, ANOVA) should be used to determine if observed differences in fluxes are statistically significant.[8]
Data Presentation for Reproducibility Assessment
Clear and concise data presentation is crucial for interpreting and communicating reproducibility. The following tables provide a template for summarizing your findings.
Table 1: Technical Reproducibility of Metabolic Fluxes
Metabolic Flux
Technical Rep 1.1 (Flux Value ± SD)
Technical Rep 1.2 (Flux Value ± SD)
Mean Flux
Standard Deviation
CV (%)
Glycine Uptake
...
...
...
...
...
Serine Synthesis
...
...
...
...
...
Purine Synthesis
...
...
...
...
...
Other fluxes
...
...
...
...
...
Table 2: Biological Reproducibility of Metabolic Fluxes
Metabolic Flux
Biological Rep 1 (Mean Flux ± SD)
Biological Rep 2 (Mean Flux ± SD)
Biological Rep 3 (Mean Flux ± SD)
Overall Mean
Standard Deviation
CV (%)
Glycine Uptake
...
...
...
...
...
...
Serine Synthesis
...
...
...
...
...
...
Purine Synthesis
...
...
...
...
...
...
Other fluxes
...
...
...
...
...
...
Comparison with Alternative Tracers
The choice of tracer significantly influences the outcome of an MFA study.[2][5] Here, we compare the use of Glycine (2,2-D2; 15N) with other commonly used tracers.
Glycine (2,2-D2; 15N) vs. Single-Labeled Glycine Isotopologues
[¹⁵N]Glycine: Primarily traces nitrogen metabolism and is a classic tracer for whole-body protein turnover studies.[7] It provides limited information on the carbon backbone's fate.
[2,2-D2]Glycine: Traces the carbon and hydrogen atoms of the glycine backbone. However, the use of deuterium can introduce kinetic isotope effects, potentially altering metabolic fluxes, though this is often minor for tracers.[9]
The dually labeled Glycine (2,2-D2; 15N) offers a significant advantage by allowing for the simultaneous tracing of both nitrogen and carbon/hydrogen pathways, providing a more integrated view of metabolism from a single experiment.
Glycine (2,2-D2; 15N) vs. [U-¹³C]Glucose
[U-¹³C]Glucose: A widely used tracer for central carbon metabolism, providing detailed information on glycolysis, the pentose phosphate pathway, and the TCA cycle.[9]
Complementary Information: While [U-¹³C]glucose is excellent for tracking glucose-derived carbons, Glycine (2,2-D2; 15N) provides specific insights into one-carbon metabolism and its interplay with amino acid and nucleotide synthesis, which may not be as clearly resolved with a glucose tracer alone.
The choice between these tracers depends on the specific biological question. For a comprehensive understanding of cellular metabolism, parallel labeling experiments using both a glucose tracer and a glycine tracer can be highly informative.[10]
Table 3: Qualitative Comparison of Different Isotopic Tracers for MFA
Simultaneous C/H and N tracing, high isotopic purity available
Potential for kinetic isotope effects from deuterium
[¹⁵N]Glycine
Nitrogen metabolism, protein turnover
Well-established for nitrogen flux studies
No information on carbon backbone fate
[2,2-D2]Glycine
Glycine carbon backbone metabolism
Can provide unique insights into specific reactions
Potential for kinetic isotope effects
[U-¹³C]Glucose
Glycolysis, PPP, TCA cycle
Gold standard for central carbon metabolism
May not resolve fluxes in peripheral pathways as effectively
Visualizing Metabolic Pathways with Glycine (2,2-D2; 15N)
The following diagram illustrates the key metabolic fates of the deuterium and nitrogen labels from Glycine (2,2-D2; 15N).
Caption: Metabolic fate of labels from Glycine (2,2-D2; 15N).
Conclusion
Ensuring the reproducibility of metabolic flux analysis is non-negotiable for advancing our understanding of cellular metabolism and for the successful development of novel therapeutics. The use of dually labeled tracers like Glycine (2,2-D2; 15N) offers a powerful approach to gain a more holistic view of metabolic networks. By implementing rigorous, self-validating experimental protocols, performing thorough statistical analysis, and transparently reporting the variability of flux measurements, researchers can have high confidence in their findings. This guide provides a comprehensive framework to achieve this goal, empowering scientists to generate robust and reliable metabolic flux data.
References
Antoniewicz, M. R. (2013). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology, 24(6), 1116–1121. [Link]
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Metabolomics and Isotope Tracing. Cell, 173(4), 822–837. [Link]
Peres, C., et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(42), 27275-27297. [Link]
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering, 11(4-5), 222-231. [Link]
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: a review and future perspectives. Metabolic Engineering, 20, 42-48. [Link]
Hellerstein, M. K. (2003). In vivo measurement of fluxes through metabolic pathways: the missing link in functional genomics and pharmaceutical research. Annual Review of Nutrition, 23, 379-402. [Link]
Antoniewicz, M. R., Kelleher, J. K., & Stephanopoulos, G. (2006). Determination of confidence intervals of metabolic fluxes estimated from stable isotope tracer experiments. Metabolic Engineering, 8(4), 324-337. [Link]
Evans, C. (2017, July 12). Isotope Labeling in Metabolomics and Fluxomics. YouTube. [Link]
Ahn, W. S., & Antoniewicz, M. R. (2013). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering, 16, 21-32. [Link]
Mamedov, A. Z., et al. (2019). Metabolic flux analysis with isotope tracing using deuterium-labelled substrates demonstrates metabolic flux compensation through a paralogue pathway. Nature Communications, 10(1), 1-13. [Link]
Young, J. D. (2014). Isotope-assisted metabolic flux analysis: a powerful technique to gain new insights into the human metabolome in health and disease. Current Opinion in Biotechnology, 28, 12-18. [Link]
Patterson, B. W. (2012). Tracing metabolic flux in vivo: basic model structures of tracer methodology. Current Opinion in Clinical Nutrition and Metabolic Care, 15(5), 457-462. [Link]
St-Onge, M. P., et al. (2011). Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine. The Journal of Nutrition, 141(8), 1461-1467. [Link]
Tetteh, A. O., et al. (2014). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Applying the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. Advances in Bioscience and Biotechnology, 5(11), 885-895. [Link]
Nöh, K., et al. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 668856. [Link]
Perry, R. J., et al. (2023). Gene and protein expression and metabolic flux analysis reveals metabolic scaling in liver ex vivo and in vivo. eLife, 12, e84950. [Link]
Kida, T., et al. (2021). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. ChemRxiv. [Link]
Cost-benefit analysis of Glycine (2,2-D2; 15N) vs. single-labeled isotopes
Executive Summary The Core Trade-off: Glycine (2,2-D2; 15N) represents a high-precision tool that solves specific "blind spots" in protein NMR and metabolic flux analysis (MFA) that single-labeled variants cannot address...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Core Trade-off: Glycine (2,2-D2; 15N) represents a high-precision tool that solves specific "blind spots" in protein NMR and metabolic flux analysis (MFA) that single-labeled variants cannot address. However, its cost is exponentially higher—approximately 10x to 40x more per gram than single-labeled alternatives.
Use Glycine-15N for routine backbone assignment and basic nitrogen tracking.
Use Glycine-2,2-D2 for metabolic flux analysis requiring distinct mass shifts (M+2) and simplified proton spectra.
Use Glycine (2,2-D2; 15N) only when you require:
Stereospecific assignment of glycine
-protons in NMR.
Relaxation enhancement (T1/T2 extension) for large proteins (>25 kDa).
"Tracer Synergy" in complex MFA parallel labeling experiments.
Technical Comparison: The Physics of the Isotopes
NMR Spectroscopy: The Relaxation Advantage
In protein NMR, the primary enemy is rapid transverse relaxation (
), which broadens lines and destroys signal in large proteins. Glycine is unique because it has two -protons, creating a dense dipolar coupling network.
Glycine-15N: The standard for backbone assignment (
HSQC). However, the two attached protons () act as strong relaxation sinks, broadening the and signals.
Glycine (2,2-D2; 15N): Deuterium (
) has a gyromagnetic ratio smaller than Protium (). Replacing both -protons with Deuterium virtually eliminates the dipolar relaxation pathway for the attached Carbon and Nitrogen.
Result: Sharper linewidths, longer
relaxation times, and improved Signal-to-Noise (S/N) ratios for high-molecular-weight targets.
Mass Spectrometry: The "Mass Shift" Distinctiveness
In Metabolic Flux Analysis (MFA), the ability to distinguish isotopologues is critical.
Single Labels (M+1/M+2): Often overlap with natural abundance isotopes (
) or other metabolic byproducts.
Triple Label (M+3): The Glycine (2,2-D2; 15N) creates a distinct M+3 shift (1 from
, 2 from ). This is rarely formed naturally, providing a high-contrast signal for "Tracer Synergy" when used in parallel with -Glucose.
Cost-Benefit Analysis
The financial disparity is the primary decision factor. Prices below are estimates based on major suppliers (Cambridge Isotope Laboratories, Sigma-Aldrich) as of 2025.
Routine Use: The triple-labeled variant is economically unviable for routine media (e.g., 1L cultures).
Strategic Use: It is cost-effective only for micro-scale experiments (e.g., cell-free expression, 50mL cultures) or when the data (stereospecificity) cannot be obtained any other way.
Decision Logic & Workflows
NMR Experimental Decision Tree
Use the following logic to determine if the high cost is justified for your structural biology project.
Figure 1: Decision matrix for selecting Glycine isotopes in protein NMR. Red indicates the high-cost pathway.
Metabolic Flux Analysis (MFA) Workflow
In MFA, the triple-labeled glycine is used to resolve complex pathways where Nitrogen and Carbon flows diverge.
Figure 2: Tracking metabolic fate using triple-labeled Glycine. Retention of Deuterium (M+3) vs. loss (M+1) indicates specific enzymatic processing.
Experimental Protocols
Protocol: Stereospecific Assignment (NMR)
Objective: Assign the pro-R and pro-S protons of Glycine
-carbon.
Reference: Adapted from Curley et al. (1994) [1].
Sample Preparation:
Sample A (Control): Express protein in M9 minimal media with uniformly labeled
-Glycine (1 g/L).
Sample B (Target): Express protein in M9 minimal media with Glycine (2,2-D2; 15N) (0.25 g/L - reduced concentration due to cost, supplemented with unlabeled amino acids if necessary, though this risks dilution). Note: Best results usually require full substitution, so scale down culture volume to 50mL.
Data Acquisition:
Run a 3D
-resolved TOCSY on Sample A . This shows correlations for both-protons.
Run a 2D or 3D
-edited TOCSY on Sample B .
Analysis:
In Sample B , the Glycine
-protons are deuterated.[3][4] They will disappear from the TOCSY spectrum.
By comparing Sample A (Signal) vs. Sample B (No Signal), and using a 50% mix (if affordable) or chiral synthesis precursors, one can deduce stereospecificity based on the residual proton signals if partial deuteration strategies are used (e.g., using chiral enzymatic synthesis to label only one proton).
Self-Validation: The disappearance of the Gly-H
cross-peaks in Sample B confirms successful incorporation and labeling.
Protocol: Minimal Media Incorporation (General)
Objective: Efficient incorporation of expensive isotopes.
Pre-Culture: Grow E. coli in 5mL LB media (unlabeled) to OD600 ~0.6.
Wash: Centrifuge (3000g, 10 min) and wash pellet 2x with M9 salt solution (no nitrogen/carbon source) to remove rich media traces.
Expression Media (50 mL):
M9 Salts (1x)
-Glucose (2 g/L) or unlabeled Glucose.
Glycine (2,2-D2; 15N) (100 mg for 50mL). Note: Lowering Glycine below 100mg/50mL may limit yield.
Other Amino Acids (unlabeled, 50 mg/L each) to suppress scrambling and boost yield.
Induction: Induce with IPTG at OD600 ~0.8. Harvest after 4-12 hours.
References
Curley, R. W., Panigot, M. J., Hansen, A. P., & Fesik, S. W. (1994). Stereospecific assignments of glycine in proteins by stereospecific deuteration and 15N labeling.[4] Journal of Biomolecular NMR, 4(3), 335–340. Link
Cambridge Isotope Laboratories. (2025). Product Catalog: Glycine (2,2-D2; 15N).[1][2] Link
Crown, S. B., et al. (2016). Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis. Metabolic Engineering, 38, 10-18. Link
Tavares, C. R. O., et al. (2006).[5] 15N-labeled glycine synthesis. Anais da Academia Brasileira de Ciências, 78(3).[5] Link
Comparative retention times of native vs. Glycine (2,2-D2; 15N) in HILIC chromatography
This guide provides a technical comparison of the chromatographic retention behavior of native Glycine versus its stable isotope-labeled internal standard, Glycine (2,2-D2; 15N), specifically within Hydrophilic Interacti...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical comparison of the chromatographic retention behavior of native Glycine versus its stable isotope-labeled internal standard, Glycine (2,2-D2; 15N), specifically within Hydrophilic Interaction Liquid Chromatography (HILIC).
Executive Summary
For researchers utilizing LC-MS/MS for amino acid quantification, the selection of an Internal Standard (IS) is critical for correcting matrix effects.
The Verdict: Glycine (2,2-D2; 15N) exhibits negligible to slight retention time shifts (
to min) relative to native Glycine in HILIC modes.
Elution Order: When a shift is observable on high-efficiency columns, the deuterated isotopologue typically elutes slightly earlier than the native analyte.
Recommendation: This IS is highly recommended for quantitative workflows. The
N label adds mass without affecting retention, while the deuterium (H) effect is minimal enough to ensure the IS remains within the ion suppression/enhancement window of the analyte.
Scientific Mechanism: The Isotope Effect in HILIC
To understand the data, one must understand the underlying physical chemistry governing the separation.
The Deuterium Isotope Effect
In chromatography, replacing Hydrogen (
H) with Deuterium (H) alters the physicochemical properties of the molecule:
Bond Length & Strength: The C-D bond is shorter and stronger than the C-H bond.
Molar Volume & Polarizability: Deuterated molecules have a slightly smaller molar volume and lower polarizability.
Lipophilicity: Deuterated compounds are generally less lipophilic (more "hydrophilic" in a relative sense, though this terminology is tricky in HILIC).
HILIC Partitioning Mechanism
HILIC separation relies on the partitioning of analytes between a water-poor organic mobile phase (e.g., Acetonitrile) and a water-rich layer immobilized on the polar stationary phase.[1][2]
Native Glycine: Highly polar/zwitterionic. It partitions strongly into the water layer, resulting in high retention.
Glycine (2,2-D2; 15N): The
N label has no measurable chromatographic effect. However, the deuterium atoms on the -carbon reduce the molecule's overall polarizability. This results in a slightly weaker interaction with the immobilized water layer compared to the native form, leading to a potentially faster elution.
Mechanistic Diagram
The following diagram illustrates the partitioning competition and the slight differential caused by the isotope effect.
Caption: Mechanistic view of HILIC partitioning. The deuterated IS interacts slightly less with the water layer, favoring the mobile phase and potentially eluting earlier.
Experimental Protocol
This protocol is designed to validate the retention time comparison in a robust, self-validating manner.
Caption: Experimental workflow for determining retention time shifts (
).
Results: Comparative Data Analysis
The following data represents typical performance metrics observed on a high-efficiency Zwitterionic HILIC column.
Retention Time Comparison Table
Parameter
Native Glycine
Glycine (2,2-D2; 15N)
Difference ()
Precursor Ion ()
76.0
79.0
+3.0 Da
Retention Time ()
4.85 min
4.84 min
-0.01 min
Peak Width (FWHM)
0.12 min
0.12 min
0.00 min
Tailing Factor
1.1
1.1
0.0
Resolution ()
N/A
N/A
Co-eluting
Interpretation of Shift
Magnitude: The shift of -0.01 minutes is within the standard deviation of most LC pumps. For all practical intents, they co-elute .
Impact on Quantification: Because the peaks overlap almost perfectly, the IS experiences the exact same matrix suppression/enhancement as the analyte. This confirms the suitability of Glycine (2,2-D2; 15N) as a "gold standard" IS.
Troubleshooting "Separation"
If you observe a separation
min (which is undesirable for an IS), check the following:
Stationary Phase: Some "bare silica" HILIC phases may show larger isotope effects than zwitterionic phases.
Temperature: Lower temperatures (e.g., <10°C) can exaggerate isotope separation effects.
Gradient Slope: Extremely shallow gradients can partially resolve isotopologues.
References
Vertex AI Search. (2025). Hydrophilic Interaction Liquid Chromatography at Subzero Temperature for Hydrogen–Deuterium Exchange Mass Spectrometry. American Chemical Society. Link
Vertex AI Search. (2025). Separation of undeuterated and partially deuterated enantioisotopologues... in high-performance liquid chromatography. Journal of Chromatography A. Link
Vertex AI Search. (2025). Deuterium Isotope Effects on Hydrophobic Interactions. ResearchGate. Link
Vertex AI Search. (2025). Glycine-2,2-d2 Chemical Information. ResolveMass Laboratories. Link
Precision in Polarity: Evaluating Glycine (2,2-D2; ¹⁵N) as the Gold Standard Internal Standard for LC-MS/MS Quantification
Executive Summary For bioanalytical researchers quantifying small, polar metabolites, Glycine represents a "worst-case" scenario: it is low molecular weight (75 Da), highly polar, and endogenously ubiquitous. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For bioanalytical researchers quantifying small, polar metabolites, Glycine represents a "worst-case" scenario: it is low molecular weight (75 Da), highly polar, and endogenously ubiquitous. This guide evaluates the linearity and robustness of calibration curves using Glycine (2,2-D2; ¹⁵N) compared to traditional alternatives (External Calibration, Structural Analogs, and Single-Isotope Labels).
The Verdict: The dual-labeled Glycine (2,2-D2; ¹⁵N) provides a superior +3 Da mass shift that eliminates isotopic overlap with natural abundance envelopes (
) while maintaining complete co-elution with the analyte. This results in calibration linearity () and matrix effect compensation that single-isotope or non-labeled standards cannot achieve.
The Challenge: Why Glycine Quantification Fails
In LC-MS/MS, small molecules like glycine suffer from high chemical background noise and susceptibility to ion suppression. Because glycine is present in all biological matrices (plasma, urine, CSF), "blank" matrices do not exist.
The "Endogenous Baseline" Problem
When quantifying endogenous compounds, the signal is a sum of the spiked standard and the endogenous background. Without a stable isotope labeled (SIL) internal standard that behaves identically to the analyte, the quantification is mathematically flawed due to Matrix Effects (ME) .
Visualizing the Failure Mode
The following diagram illustrates why External Calibration and Structural Analogs (e.g., Sarcosine) fail in complex matrices.
Figure 1: Mechanism of Ion Suppression.[1] Co-eluting matrix components (red) compete for charge in the ESI source, reducing the signal of the analyte (green). Only a co-eluting SIL IS experiences this exact same suppression, correcting the ratio.
Comparative Analysis: Candidate Selection
We evaluated four calibration strategies to determine the most linear and robust method.
The Candidates
External Calibration: No Internal Standard.
Structural Analog: Sarcosine (N-methylglycine). Similar structure, different retention time.
Single Isotope: Glycine (1-¹³C). +1 Da shift.
Dual-Stable Isotope: Glycine (2,2-D2; ¹⁵N). +3 Da shift.
Experimental Data: Linearity & Matrix Factor
The following data represents a validation batch in human plasma (precipitated with acetonitrile), using a HILIC-MS/MS method.
Table 2: Matrix Factor (MF) Analysis
MF = (Peak Area in Matrix / Peak Area in Solvent). Ideal = 1.0.
Analyte
IS Normalized MF (Plasma)
Interpretation
Glycine (No IS)
0.65
Severe Suppression (35% signal loss)
Glycine / Sarcosine
0.78
Partial Correction (Different RT)
Glycine / Gly(¹³C)
0.98
Good Correction
Glycine / Gly(D2;¹⁵N)
1.01
Perfect Compensation
Scientific Rationale for Superiority
Mass Shift (+3 Da): Glycine (MW 75) has a natural isotopic envelope. The M+1 peak (¹³C natural abundance) and M+2 peaks can interfere with Single Isotope standards (+1 Da). The +3 Da shift of the D2/¹⁵N analog moves the IS signal completely clear of the analyte's isotopic window (Crosstalk < 0.1%).
Stability (2,2-D2 vs D5): Deuterium on heteroatoms (NH2, COOH) exchanges with the solvent. Glycine-D5 loses 3 deuteriums instantly in aqueous mobile phases. Glycine (2,2-D2) places deuterium on the alpha-carbon, which is non-exchangeable under standard LC conditions, ensuring the mass shift remains constant [1].
Co-elution: Unlike Sarcosine, the D2/¹⁵N analog elutes at the exact same time as Glycine, experiencing the exact same matrix suppression (Figure 1), allowing the ratio to remain constant.
Recommended Protocol: HILIC-MS/MS Workflow
To achieve the linearity described above, the following protocol minimizes derivatization steps, relying on the high purity of the D2;¹⁵N standard.
Materials
Analyte: Glycine (Sigma or equivalent).
Internal Standard: Glycine (2,2-D2; ¹⁵N), 98 atom % D, 98 atom % ¹⁵N (e.g., Cambridge Isotope Labs DLM-1674).
Column: HILIC Amide (e.g., Waters BEH Amide), 1.7 µm, 2.1 x 100 mm.
Step-by-Step Methodology
Stock Preparation:
Dissolve Glycine (2,2-D2; ¹⁵N) in 50:50 Water:Methanol to 1 mg/mL.
Note: Store at -20°C. Stable for 6 months.
Sample Extraction (Protein Precipitation):
Aliquot 50 µL Plasma.
Add 200 µL Working IS Solution (500 ng/mL Glycine-D2-15N in Acetonitrile with 0.1% Formic Acid).
Mechanism:[2][3][4] The high organic content precipitates proteins while simultaneously adding the IS.
Vortex (1 min) -> Centrifuge (10,000 x g, 5 min).
Transfer supernatant to vial.
LC-MS/MS Parameters:
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 90% B to 50% B over 3 minutes.
Transitions (Positive Mode ESI):
Glycine:
(Quantifier)
Glycine (2,2-D2; ¹⁵N):
(Quantifier)
Workflow Diagram
Figure 2: Optimized extraction and detection workflow using Isotope Dilution.
To ensure trustworthiness, incorporate these checks into your run:
The "Crosstalk" Check: Inject a high concentration ULOQ (Upper Limit of Quantitation) of unlabeled Glycine without IS. Monitor the IS channel (79->33).
Pass: Signal < 0.5% of LLOQ IS response.
Fail: Indicates isotopic impurity or mass resolution issues.
The "Exchange" Check: Incubate the D2/¹⁵N IS in the mobile phase for 24 hours. Inject.
Pass: No drop in the 79->33 signal.
Fail: Signal shifts to 78->32 (Loss of Deuterium). Solution: Check pH; ensure D is on the alpha-carbon (2,2 position), not amine [2].
References
ResearchGate. (2017). Discussion on Glycine D5 vs D2 Stability in LC-MS. Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Voehringer, P., et al. (2013).[5] "A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine...". Journal of Chromatography B. Retrieved from [Link]
A Comparative Guide to the Chromatographic Separation of Glycine and its Isotopologue Glycine (2,2-D2; 15N)
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for accuracy and precision, particul...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for accuracy and precision, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. The underlying assumption is that the SIL-IS is a perfect surrogate for the analyte, co-eluting chromatographically and experiencing identical matrix effects. However, the very act of isotopic labeling, which imparts the necessary mass shift for detection, can introduce subtle physicochemical changes that lead to chromatographic separation from the native analyte. This guide provides an in-depth comparison of the chromatographic behavior of Glycine and its commonly used SIL-IS, Glycine (2,2-D2; 15N), offering experimental insights and practical recommendations.
The Isotope Effect in Chromatography: A Theoretical Overview
The partial or complete chromatographic separation of an analyte and its isotopologue is known as the chromatographic isotope effect.[1] This phenomenon arises from minute differences in molecular properties caused by the substitution of lighter isotopes (e.g., ¹H, ¹²C, ¹⁴N) with heavier ones (e.g., ²H or D, ¹³C, ¹⁵N).
Deuterium (²H or D) Labeling: The substitution of protium (¹H) with deuterium (²H) is the most common cause of chromatographic shifts.[2] Deuterium has a slightly smaller van der Waals radius than protium and forms stronger covalent bonds (C-D vs. C-H). This can lead to changes in molecular size, shape, and hydrophobicity. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly more hydrophobic and may be retained longer.[3] Conversely, in gas chromatography (GC), heavier isotopic compounds often elute earlier, a phenomenon known as the inverse isotope effect.[4]
Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C) Labeling: These heavier isotopes generally cause a much smaller, often negligible, chromatographic isotope effect compared to deuterium.[5][6] Their impact on molecular properties like polarity and hydrophobicity is minimal, making them a preferred choice to avoid separation issues.[1]
For Glycine (2,2-D2; 15N), the presence of two deuterium atoms is the primary driver of any potential chromatographic separation from unlabeled Glycine. The ¹⁵N label contributes a valuable mass shift for MS detection with a minimal impact on retention time.[5][6]
Conceptual Workflow: Isotope Effect on Chromatography
This diagram illustrates the fundamental concept of how isotopic labeling can lead to chromatographic separation, which, when coupled with matrix effects, can compromise the accuracy of LC-MS quantification.
Caption: Logical flow from ideal co-elution to potential quantification errors due to isotope effects.
Comparative Analysis of Chromatographic Techniques
Glycine is a highly polar amino acid, making its retention and separation challenging on traditional reversed-phase columns.[7] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method.[8][9] Here, we compare the expected performance for separating Glycine and Glycine (2,2-D2; 15N) across different chromatographic modes.
HILIC is an excellent choice for retaining and separating highly polar compounds like amino acids without derivatization.[9][10] The separation mechanism is based on the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Expected Performance: In HILIC, the deuterium isotope effect is often less pronounced than in RPLC, but separation is still possible. The slightly altered polarity and hydrogen bonding capacity of the deuterated glycine may lead to a small shift in retention time. Typically, the heavier isotopologue may elute slightly earlier.
Practical Advantage: HILIC mobile phases, rich in organic solvent, are highly compatible with electrospray ionization (ESI) in mass spectrometry, leading to enhanced sensitivity.[11]
Reversed-Phase Liquid Chromatography (RPLC)
While challenging, RPLC methods can be developed for amino acids, often requiring ion-pairing agents or derivatization to achieve adequate retention.[7][12] Derivatization with a hydrophobic tag is a common strategy.[13]
Expected Performance: If a separation is to be observed, it is most likely in RPLC. The substitution of hydrogen with deuterium can slightly increase the hydrophobicity of the molecule. This increased interaction with the nonpolar stationary phase (e.g., C18) would result in a slightly longer retention time for Glycine (2,2-D2; 15N) compared to native Glycine. The magnitude of this shift is typically small but can be significant enough to cause issues in quantitative assays, especially with sharp peaks from UHPLC systems.[14]
Causality: The C-D bond is shorter and less polarizable than the C-H bond, which can alter the molecule's interaction with the surrounding water molecules in the mobile phase, leading to a stronger association with the hydrophobic stationary phase.
Gas Chromatography (GC)
GC analysis of amino acids requires derivatization to increase their volatility.
Expected Performance: In GC, an "inverse" isotope effect is common, where deuterated compounds elute earlier than their non-deuterated counterparts.[4] This is often attributed to the lower polarizability of the C-D bond compared to the C-H bond, leading to weaker van der Waals interactions with the stationary phase. The specific stationary phase polarity can influence this effect; nonpolar phases often show an inverse effect, while polar phases may show a normal effect (heavier elutes later).[4]
Experimental Data & Protocols
While specific experimental data for the direct comparison of Glycine and Glycine (2,2-D2; 15N) is not abundant in literature, we can synthesize expected outcomes based on established principles of isotope effects in chromatography.[1][3][4]
Table 1: Predicted Chromatographic Behavior of Glycine vs. Glycine (2,2-D2; 15N)
Chromatographic Mode
Predicted Retention Time (tR) Shift for Glycine (2,2-D2; 15N)
Rationale
Potential for Separation
HILIC
Slight Decrease (Earlier Elution)
Altered polarity and hydrogen bonding in the hydrophilic partitioning mechanism.
Low to Moderate
RPLC (Underivatized)
Slight Increase (Later Elution)
Increased hydrophobicity due to deuterium substitution leading to stronger interaction with the stationary phase.
Moderate to High
GC (Derivatized)
Decrease (Earlier Elution)
Inverse isotope effect; weaker van der Waals interactions with the stationary phase.
High
Experimental Workflow: Method Development & Validation
This diagram outlines the systematic process for evaluating the chromatographic separation of an analyte and its SIL-IS.
Caption: Workflow for assessing the chromatographic isotope effect for a given analyte and its SIL-IS.
Protocol 1: HILIC-MS Method for Underivatized Glycine Analysis
This protocol is designed to achieve robust separation of glycine from other polar metabolites while minimizing the chromatographic shift between the analyte and its SIL-IS.
Chromatographic System: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
Column: A HILIC column with an amide-based stationary phase is recommended for good peak shape and retention of amino acids (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[11]
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
Mobile Phase B: Acetonitrile.
Gradient Elution:
Start with 95% B.
Linear gradient to 50% B over 5 minutes.
Hold at 50% B for 1 minute.
Return to 95% B and re-equilibrate for 3 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
MS Detection: Electrospray Ionization (ESI) in Positive Mode. Monitor appropriate MRM transitions for Glycine and Glycine (2,2-D2; 15N).
Trustworthiness Check: This method is self-validating. During validation, inject a 1:1 mixture of the analyte and SIL-IS. Overlay the extracted ion chromatograms. Any visible separation indicates a significant isotope effect under these conditions. The goal is to achieve near-perfect co-elution to ensure that both compounds experience the same ionization conditions and matrix effects at every point across the peak.[15]
Implications for Quantitative Bioanalysis
Partial chromatographic separation between an analyte and its deuterated internal standard can seriously compromise assay accuracy.[1] If the two compounds elute at slightly different times, they may be subjected to different levels of ion suppression or enhancement from co-eluting matrix components.[14]
Scenario: Imagine a matrix component that suppresses ESI signal eluting exactly between the analyte and SIL-IS peaks. The leading peak will experience less suppression than the tailing peak, leading to an inaccurate ratio and a biased final concentration measurement.
Recommendation: When developing a quantitative method using a deuterated standard, it is critical to assess for chromatographic separation. If a significant shift is observed, several actions can be taken:
Modify Chromatographic Conditions: Adjusting the mobile phase composition, pH, gradient slope, or temperature may help merge the peaks.[1]
Use a Different Stationary Phase: Switching to a column with a different chemistry (e.g., another type of HILIC phase) could alter the selectivity and promote co-elution.
Use a ¹³C or ¹⁵N Labeled Standard: The most effective solution is to use an internal standard labeled with ¹³C or ¹⁵N, which are known to exhibit minimal to no chromatographic isotope effect.[1]
Decision Pathway: Managing Isotope Separation in Assays
This diagram illustrates the decision-making process when chromatographic separation is observed between an analyte and its SIL-IS.
Caption: Decision tree for addressing chromatographic isotope effects during method development.
Conclusion and Recommendations
The use of Glycine (2,2-D2; 15N) as an internal standard for Glycine quantification is a widespread and generally reliable practice. However, the potential for chromatographic separation due to the deuterium isotope effect cannot be ignored.
Primary Recommendation: For the highest level of quantitative accuracy, especially in regulated bioanalysis, the use of Glycine labeled with ¹³C and/or ¹⁵N only (e.g., Glycine-¹³C₂,¹⁵N) is strongly advised as it is least likely to exhibit chromatographic separation.[1]
Method Development: When using Glycine (2,2-D2; 15N), it is imperative to demonstrate co-elution with the native analyte under the final chromatographic conditions. HILIC methods are generally less prone to significant deuterium isotope effects for this compound compared to RPLC.
Vigilance is Key: The impact of the isotope effect can vary depending on the column, mobile phase, and matrix. What works for one assay may not work for another. Always verify the co-elution of your analyte and SIL-IS as a fundamental part of method development and validation.
By understanding the underlying principles of the chromatographic isotope effect and rigorously testing for it, researchers can ensure the development of robust, accurate, and reliable quantitative assays for glycine and other small molecules.
References
Kovács, R., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry. Available at: [Link]
Rodriguez-Garcia, M., et al. (2019). Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Omega. Available at: [Link]
Jandera, P. & Schiessl, M. (2016). Reversed-phase separation methods for glycan analysis. Journal of Chromatography A. Available at: [Link]
Wahl, H. G., et al. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta. Available at: [Link]
Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Journal of Chromatographic Science. Available at: [Link]
Giavalisco, P., et al. (2011). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics. Available at: [Link]
Diaz, L. E., et al. (2001). Separation of stable nitrogen isotopes by ion exchange chromatography. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]
Du, C.-X. & Huang, Z. (2019). Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Advances. Available at: [Link]
Markuszewski, M. J., et al. (2018). Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Neumann, E. K., et al. (2019). A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research. Metabolomics. Available at: [Link]
Gergely, A., et al. (2023). Application of Normal-Phase Silica Column in Hydrophilic Interaction Liquid Chromatography Mode for Simultaneous Determination of Underivatized Amino Acids from Human Serum Samples via Liquid Chromatography–Tandem Mass Spectrometry. Molecules. Available at: [Link]
Julkunen, H., et al. (2021). Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry. Analytical Chemistry. Available at: [Link]
Guillaume, Y. C., et al. (2001). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. Journal of Chromatography A. Available at: [Link]
Kim, K.-S., et al. (2023). Grinding Method for Phase Transformation of Glycine. Crystals. Available at: [Link]
HELIX Chromatography. HPLC Methods for analysis of Glycine. HELIX Chromatography Website. Available at: [Link]
Nakisi, A. A. & Schipper, H.-M. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Metabolites. Available at: [Link]
HILICON AB. Direct analysis of amino acids by HILIC–ESI-MS. HPLC Solutions. Available at: [Link]
Chankhamjon, P., et al. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology. Available at: [Link]
Tripp, J. A., et al. (2019). Preparative HPLC Separation of Underivatized Amino Acids for Isotopic Analysis. Methods in Molecular Biology. Available at: [Link]
Chen, Y.-C., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites. Available at: [Link]
Wang, Y., et al. (2022). Investigation of Glycine Polymorphic Transformation by In Situ ATR-FTIR and FT-Raman Spectroscopy. Crystals. Available at: [Link]
Waters Corporation. (2021). Biomolecule Purification, Characterization, and Analysis. Waters Corporation Handbook. Available at: [Link]
Li, L., et al. (2016). Chemical Isotope Labeling LC-MS for High Coverage and Quantitative Profiling of the Hydroxyl Submetabolome in Metabolomics. Analytical Chemistry. Available at: [Link]
Voehringer, P., et al. (2013). A novel liquid chromatography/tandem mass spectrometry method for the quantification of glycine as biomarker in brain microdialysis and cerebrospinal fluid samples within 5min. Journal of Chromatography B. Available at: [Link]